molecular formula C12H13NO3 B164092 N-phenylacetyl-L-Homoserine lactone

N-phenylacetyl-L-Homoserine lactone

Cat. No.: B164092
M. Wt: 219.24 g/mol
InChI Key: YJTHUPUWKQRCLF-JTQLQIEISA-N
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Description

Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production. Coordinated gene expression is achieved by the production, release, and detection of small diffusible signal molecules called autoinducers. Autoinducers containing a phenylacetanoyl group in the acyl chain display a wide range of inhibitory and activating effects on various R protein transcriptional regulators. N-phenylacetyl-L-Homoserine lactone is a small diffusible signaling molecule involved in quorum sensing in the model symbiont V. fischeri and the pathogens A. tumefaciens and P. aeruginosa. It has been reported to antagonize TraR signaling in A. tumefaciens, LasR signaling in E. coli, and LuxR signaling in V. fischeri.>Nadp, also known as nadp+ or TPN, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. Nadp is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Nadp has been found throughout all human tissues, and has also been primarily detected in blood. Nadp can be found anywhere throughout the human cell, such as in mitochondria, cytoplasm, peroxisome, and endoplasmic reticulum. Nadp exists in all eukaryotes, ranging from yeast to humans. In humans, nadp is involved in the azathioprine action pathway, the folate malabsorption, hereditary pathway, the doxorubicin metabolism pathway, and the lysine degradation pathway. Nadp is also involved in several metabolic disorders, some of which include the phenytoin (antiarrhythmic) action pathway, the hyperprolinemia type I pathway, the hyperornithinemia with gyrate atrophy (hoga) pathway, and glycerol kinase deficiency. Outside of the human body, nadp can be found in a number of food items such as mamey sapote, rice, cardoon, and rowanberry. This makes nadp a potential biomarker for the consumption of these food products.>NADP(+) is a NAD(P)(+) and a NADP. It has a role as a fundamental metabolite and a cofactor. It is a conjugate acid of a NADP zwitterion and a NADP(3-).>Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH). (Dorland, 27th ed)

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHUPUWKQRCLF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture and Biological Activity of N-phenylacetyl-L-Homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (PAH-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules, which are pivotal in regulating bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted biological activities of PAH-HSL and its analogs. It details experimental protocols for their synthesis and biological evaluation and presents key quantitative data on their efficacy as both agonists and antagonists of QS regulatory proteins. Furthermore, this guide illustrates the fundamental signaling pathways in which these molecules exert their effects, offering valuable insights for researchers in microbiology, chemical biology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a homoserine lactone ring N-acylated with a phenylacetyl group. This unique structural feature distinguishes it from many naturally occurring AHLs that typically possess aliphatic acyl chains.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name N-[(3S)-tetrahydro-2-oxo-3-furanyl]-benzeneacetamide[1]
CAS Number 55154-48-8[1]
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.2 g/mol [1]
SMILES O=C1--INVALID-LINK--CCO1[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 0.1 mg/mL[1]

Biological Activity: A Double-Edged Sword in Quorum Sensing

PAH-HSL and its derivatives are notable for their ability to modulate quorum sensing in a variety of Gram-negative bacteria. Their activity is highly dependent on the specific bacterial species and the structure of the LuxR-type receptor protein. These molecules can act as either inhibitors (antagonists) or, in some cases, potent activators (agonists or superagonists) of QS-regulated gene expression.[2]

Antagonistic Activity

PAH-HSL has been reported to antagonize the TraR signaling pathway in Agrobacterium tumefaciens and the LasR signaling pathway in Pseudomonas aeruginosa.[1] This inhibitory action is believed to occur through competitive binding to the LuxR-type receptor, preventing the binding of the native AHL autoinducer and subsequent activation of target gene transcription.

Table 2: Antagonistic Activity of this compound Analogs

CompoundTarget ReceptorTarget OrganismIC₅₀ (µM)Reference
4-bromo-PHLLasRP. aeruginosa116[3]
V-06-018*LasRP. aeruginosa5.2[3]

Note: V-06-018 is a non-AHL antagonist with a similar phenylacetyl moiety.

Agonistic and Superagonistic Activity

Conversely, certain structural modifications to the phenyl ring of PAH-HSL can dramatically switch its activity from antagonistic to agonistic, particularly in the LuxR system of Vibrio fischeri.[4] Some derivatives have been shown to be "superagonists," inducing a stronger response than the native autoinducer.[4]

Table 3: Agonistic Activity of this compound Analogs in Vibrio fischeri (ΔluxI)

CompoundEC₅₀ (µM)Relative Activity to OHHL*Reference
N-(3-nitro-phenylacetyl)-L-HSL0.310-fold higher[4]
N-(3-bromo-phenylacetyl)-L-HSL3Similar to OHHL[4]
N-(3-chloro-phenylacetyl)-L-HSL3Similar to OHHL[4]
OHHL (native ligand)3-[4]

OHHL: N-(3-oxohexanoyl)-L-homoserine lactone

Signaling Pathways

PAH-HSL and its analogs modulate gene expression by interacting with LuxR-type transcriptional regulators. Below are simplified diagrams of the canonical LuxR/LuxI, LasR/LasI, and TraR/TraI quorum sensing circuits.

LuxR_LuxI_Pathway cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesizes LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex AHL->LuxR Binds AHL->Complex AHL_out AHL (extracellular) AHL->AHL_out Diffusion lux_operon lux Operon Complex->lux_operon Activates Transcription lux_operon->LuxI Positive Feedback LasR_LasI_Pathway cluster_cell P. aeruginosa Cell LasI LasI (3O-C12-HSL Synthase) AHL 3O-C12-HSL LasI->AHL Synthesizes LasR LasR (Receptor) Complex LasR-AHL Complex LasR->Complex AHL->LasR Binds AHL->Complex AHL_out 3O-C12-HSL (extracellular) AHL->AHL_out Diffusion virulence_genes Virulence Genes Complex->virulence_genes Activates Transcription TraR_TraI_Pathway cluster_cell A. tumefaciens Cell TraI TraI (3O-C8-HSL Synthase) AHL 3O-C8-HSL TraI->AHL Synthesizes TraR TraR (Receptor) Complex TraR-AHL Complex TraR->Complex AHL->TraR Binds AHL->Complex AHL_out 3O-C8-HSL (extracellular) AHL->AHL_out Diffusion conjugation_genes Ti Plasmid Conjugation Genes Complex->conjugation_genes Activates Transcription Synthesis_Workflow start Start dissolve Dissolve L-homoserine lactone hydrobromide in NaHCO₃ (aq) at 0°C start->dissolve add_reagent Add phenylacetyl chloride in DCM dropwise dissolve->add_reagent react Stir for 4-6 hours at room temperature add_reagent->react extract Separate organic layer and extract aqueous layer with DCM react->extract wash Wash combined organic layers with water and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by silica gel column chromatography dry->purify end End Product: N-phenylacetyl-L-HSL purify->end Bioassay_Workflow start Start culture Grow reporter strain overnight start->culture dilute Dilute culture to OD₆₀₀ ≈ 0.1 culture->dilute prepare_plate Prepare 96-well plate (agonist or antagonist setup) dilute->prepare_plate add_cells Add diluted culture to wells prepare_plate->add_cells incubate Incubate with shaking add_cells->incubate measure_od Measure cell density (OD₆₀₀) incubate->measure_od reporter_assay Perform reporter gene assay measure_od->reporter_assay normalize Normalize reporter activity to cell density reporter_assay->normalize analyze Plot data and determine EC₅₀ / IC₅₀ normalize->analyze end End analyze->end

References

N-phenylacetyl-L-Homoserine Lactone: An In-depth Technical Guide to a Unique Quorum Sensing Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (PA-HSL) is a fascinating quorum sensing (QS) signaling molecule that exhibits both agonistic and antagonistic activities against LuxR-type receptors in various Gram-negative bacteria. Unlike the more common fatty acyl-HSLs, PA-HSL possesses an aromatic side chain, which imparts unique biological activities and makes it a molecule of significant interest for researchers in microbiology, chemical biology, and drug development. This technical guide provides a comprehensive overview of PA-HSL, including its biosynthesis, its role as a QS modulator in key bacterial species, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of its signaling pathway and experimental workflows.

Introduction to this compound

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This process relies on the production, detection, and response to small signaling molecules called autoinducers. Among the most well-studied autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). While most AHLs possess a fatty acyl side chain, a smaller subclass of aryl-homoserine lactones, including this compound (PA-HSL), has emerged as important modulators of QS circuits.

PA-HSL has been shown to influence QS-regulated behaviors in several bacteria, including the symbiotic bacterium Vibrio fischeri and the opportunistic pathogens Agrobacterium tumefaciens and Pseudomonas aeruginosa.[1][2] Its ability to act as both an agonist (activator) and an antagonist (inhibitor) of LuxR-type receptors makes it a valuable tool for dissecting QS pathways and a potential lead compound for the development of novel anti-virulence therapies.[3]

Biosynthesis of this compound

While the biosynthesis of many fatty acyl-HSLs is well-characterized, the pathway for PA-HSL is less extensively studied. However, research on the biosynthesis of other aryl-HSLs and related compounds provides a strong model for its formation. The biosynthesis of PA-HSL is believed to be catalyzed by a LuxI-type acyl-homoserine lactone synthase.

A study on Prosthecomicrobium hirschii revealed the production of PA-HSL is dependent on the presence of phenylacetate in the growth medium and is catalyzed by a CoA-type LuxI homolog, HirI.[4] This suggests a biosynthetic pathway that utilizes phenylacetyl-CoA as the acyl donor.

The proposed biosynthetic pathway involves two key substrates:

  • S-adenosyl-L-methionine (SAM): The universal donor of the homoserine lactone ring.

  • Phenylacetyl-CoA: The donor of the phenylacetyl side chain.

The LuxI-type synthase catalyzes the acylation of SAM with phenylacetyl-CoA, followed by an intramolecular cyclization to form PA-HSL and release methylthioadenosine (MTA) and Coenzyme A.

PA-HSL_Biosynthesis SAM S-adenosyl-L-methionine LuxI LuxI-type Synthase (e.g., HirI) SAM->LuxI PACoA Phenylacetyl-CoA PACoA->LuxI PAHSL N-phenylacetyl-L- Homoserine lactone LuxI->PAHSL Acylation & Lactonization MTA Methylthioadenosine LuxI->MTA CoA Coenzyme A LuxI->CoA

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on PA-HSL Activity

The activity of PA-HSL and its derivatives has been quantitatively assessed in several bacterial species, primarily through the use of reporter strains that produce a measurable output (e.g., light, color) in response to QS activation or inhibition.

Activity in Vibrio fischeri

In Vibrio fischeri, the LuxR-LuxI system controls bioluminescence. The native autoinducer is N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). PA-HSL and its derivatives have been shown to act as both agonists and antagonists of the LuxR receptor in a V. fischeri reporter strain (ES114, ΔluxI).[3]

CompoundConcentration (µM)Activity (% of 3O-C6-HSL)Agonist/AntagonistReference
PA-HSL 200115%Agonist[3]
N-(4-bromo-phenylacetyl)-L-HSL 5 (vs 5 µM 3O-C6-HSL)21% (79% inhibition)Antagonist[5]
N-(3-nitro-phenylacetyl)-L-HSL 200>1000%Superagonist[3]
N-(4-nitro-phenylacetyl)-L-HSL 5 (vs 5 µM 3O-C6-HSL)4% (96% inhibition)Antagonist[5]
N-(4-methoxy-phenylacetyl)-L-HSL 5 (vs 5 µM 3O-C6-HSL)8% (92% inhibition)Antagonist[5]

Note: The table above is derived from luminescence data presented in the cited literature. The percentage of activity for antagonists is calculated as (100% - % inhibition).

Activity in Agrobacterium tumefaciens

In A. tumefaciens, the TraR-TraI system regulates the conjugal transfer of the Ti plasmid. The native autoinducer is N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL). PA-HSL and its derivatives have been reported to be potent antagonists of the TraR receptor.[2]

CompoundIC50 (µM)Antagonist ActivityReference
N-(4-bromo-phenylacetyl)-L-HSL ~0.47Potent Antagonist[6]
Activity in Pseudomonas aeruginosa

P. aeruginosa possesses a complex QS network involving two main LuxR-type systems, LasR-LasI and RhlR-RhlI. The native autoinducers are N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively. PA-HSL derivatives have shown antagonistic activity against the LasR receptor.[2]

CompoundIC50 (µM)Antagonist ActivityReference
N-(4-bromo-phenylacetyl)-L-HSL ~0.61Antagonist[6]
3-Iodo-N-phenylpropionyl-L-HSL ~0.47Potent Antagonist[6]

Signaling Pathway of PA-HSL

PA-HSL and its analogs interact with LuxR-type transcriptional regulators. The general mechanism involves the binding of the AHL to the N-terminal ligand-binding domain of the LuxR-type protein. This binding induces a conformational change in the protein, leading to its dimerization and enabling the C-terminal DNA-binding domain to bind to specific DNA sequences known as lux boxes in the promoter regions of target genes. This, in turn, either activates or represses the transcription of these genes.

PA-HSL_Signaling cluster_cell Bacterial Cell PAHSL_in PA-HSL LuxR LuxR-type Receptor (e.g., LuxR, TraR, LasR) PAHSL_in->LuxR Binds Complex PA-HSL-LuxR Complex LuxR->Complex Dimer Dimerized Complex Complex->Dimer Dimerization lux_box lux box Dimer->lux_box Binds TargetGenes Target Genes lux_box->TargetGenes Transcription Activation/Repression mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation Phenotype QS-regulated Phenotypes (e.g., Bioluminescence, Virulence, Biofilm Formation) Proteins->Phenotype PAHSL_out PA-HSL (extracellular) PAHSL_out->PAHSL_in Diffusion

Figure 2: Generalized signaling pathway of this compound.

The specific downstream genes regulated by the PA-HSL-receptor complex are still being elucidated and likely vary between bacterial species. In V. fischeri, agonistic PA-HSL derivatives activate the lux operon, leading to bioluminescence.[3] In pathogenic bacteria like P. aeruginosa, antagonistic PA-HSL analogs are expected to downregulate the expression of virulence factors such as elastase, pyocyanin, and genes involved in biofilm formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, quantification, and biological activity assessment of PA-HSL. These protocols are based on established methods for AHLs and can be adapted for PA-HSL and its derivatives.

Synthesis of this compound

A common method for the synthesis of N-acyl-homoserine lactones is the acylation of L-homoserine lactone hydrobromide with an appropriate acylating agent, such as an acid chloride or an activated carboxylic acid.

Materials:

  • L-homoserine lactone hydrobromide

  • Phenylacetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-homoserine lactone hydrobromide in the chosen solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., TEA) dropwise to neutralize the hydrobromide and deprotonate the amine.

  • Slowly add a solution of phenylacetyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

  • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Purification by High-Performance Liquid Chromatography (HPLC)

For higher purity, the synthesized PA-HSL can be further purified by reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 30% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm (due to the phenyl group).

  • Injection Volume: 10-100 µL of the sample dissolved in the mobile phase.

Procedure:

  • Dissolve the crude or semi-pure PA-HSL in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fractions corresponding to the major peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantification by Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of PA-HSL.

Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or UPLC system.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is typically used for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition. For PA-HSL (MW: 219.2 g/mol ), the precursor ion would be [M+H]⁺ at m/z 220.2. A characteristic product ion resulting from the fragmentation of the lactone ring is often observed at m/z 102.1.

  • Quantification: A standard curve is generated using known concentrations of a purified PA-HSL standard. Stable isotope-labeled PA-HSL can be used as an internal standard for improved accuracy.

Biological Activity Assays

The agonistic and antagonistic activities of PA-HSL can be evaluated using bacterial reporter strains.

This assay utilizes a V. fischeri mutant that cannot produce its own AHL (luxI mutant) but still possesses a functional LuxR and the lux operon.

Procedure:

  • Grow the V. fischeri ΔluxI reporter strain to a specific optical density (e.g., OD₆₀₀ = 0.1).

  • For agonist testing, add varying concentrations of PA-HSL to the bacterial culture in a microtiter plate.

  • For antagonist testing, add a constant, sub-maximal concentration of the native autoinducer (3O-C6-HSL) along with varying concentrations of PA-HSL.

  • Include appropriate controls (no AHL, native AHL only).

  • Incubate the plate at the optimal growth temperature for V. fischeri (e.g., 28 °C).

  • Measure the luminescence at regular intervals using a luminometer.

  • Plot the luminescence response against the concentration of PA-HSL to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

This assay often uses an A. tumefaciens reporter strain that carries a traG-lacZ fusion. The expression of β-galactosidase is dependent on the TraR receptor and its native autoinducer, 3O-C8-HSL.

Procedure:

  • Grow the A. tumefaciens reporter strain.

  • In a microtiter plate or culture tubes, add a constant concentration of 3O-C8-HSL and varying concentrations of the potential antagonist, PA-HSL.

  • Inoculate with the reporter strain.

  • Incubate under appropriate conditions.

  • Measure β-galactosidase activity using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or a chemiluminescent substrate.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of PA-HSL as a QS modulator.

PA-HSL_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_advanced Advanced Characterization Synthesis Chemical Synthesis of PA-HSL Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryScreen Primary Screening in Reporter Strains (e.g., V. fischeri, A. tumefaciens) Characterization->PrimaryScreen DoseResponse Dose-Response Assays PrimaryScreen->DoseResponse EC50_IC50 Determination of EC50/IC50 DoseResponse->EC50_IC50 VirulenceAssay Virulence Factor Assays (e.g., Elastase, Pyocyanin) EC50_IC50->VirulenceAssay BiofilmAssay Biofilm Formation Assays EC50_IC50->BiofilmAssay GeneExpression Gene Expression Analysis (qRT-PCR, Transcriptomics) VirulenceAssay->GeneExpression BiofilmAssay->GeneExpression

Figure 3: Experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a unique class of quorum sensing signaling molecules with significant potential for both basic research and therapeutic applications. Its ability to modulate QS systems in a species-specific manner highlights the intricate nature of bacterial communication. Further research is needed to fully elucidate the specific downstream genetic targets of PA-HSL in various bacteria through transcriptomic and proteomic studies. A deeper understanding of the binding kinetics and structural basis for its agonistic versus antagonistic activities will be crucial for the rational design of next-generation quorum sensing inhibitors with enhanced potency and selectivity. The development of such compounds holds promise for combating bacterial infections by disarming pathogens rather than killing them, thereby reducing the selective pressure for the development of antibiotic resistance.

References

The Natural Occurrence of N-phenylacetyl-L-Homoserine Lactone in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetyl-L-Homoserine lactone (PAHSL) is a signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family, which is integral to quorum sensing (QS) in Gram-negative bacteria. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and detection of PAHSL in microbial communities. While specific quantitative data on the natural concentrations of PAHSL remain limited in the current literature, this document synthesizes the foundational knowledge of its biosynthesis and outlines detailed experimental protocols for its extraction and quantification. Furthermore, this guide presents visual representations of the PAHSL signaling pathway and experimental workflows to aid researchers in their investigation of this and other AHL molecules. The methodologies and conceptual frameworks presented herein are intended to facilitate further research into the ecological roles of PAHSL and its potential as a target for novel therapeutic agents.

Introduction to this compound and Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and substitution.

This compound (PAHSL) is a specific type of AHL characterized by a phenylacetyl group as its acyl moiety. While less commonly reported than other AHLs with aliphatic side chains, its aromatic nature suggests a distinct biosynthetic origin and potentially unique biological activities. The presence of such specialized AHLs in microbial communities can influence a variety of behaviors, including biofilm formation, virulence factor production, and symbiotic interactions. Understanding the natural occurrence and signaling pathways of PAHSL is crucial for elucidating its ecological significance and for the development of quorum quenching strategies to combat bacterial infections.

Biosynthesis of this compound

The biosynthesis of AHLs is generally catalyzed by a LuxI-type synthase. This enzyme utilizes S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) as the donor of the acyl side chain.

In the case of PAHSL, the biosynthesis is hypothesized to follow a similar pathway, with the key difference being the origin of the acyl group. The phenylacetyl side chain is derived from phenylacetic acid (PAA). Phenylacetic acid is a naturally occurring compound found in various environments, including plants and as a metabolic byproduct of phenylalanine in many organisms. The biosynthesis of PAHSL likely involves the activation of PAA to phenylacetyl-CoA or its attachment to an acyl carrier protein, which is then utilized by a specific LuxI-type synthase. The photosynthetic bacterium Rhodopseudomonas palustris is known to produce aryl-homoserine lactones, such as p-coumaroyl-HSL, using a LuxI-type synthase (RpaI) with precursors derived from lignin monomers, which are structurally related to phenylacetic acid. This provides a model for the biosynthesis of PAHSL from PAA.

PAHSL_Biosynthesis PAA Phenylacetic Acid (PAA) Acyl_ACP_Synthetase Acyl-ACP Synthetase or Acyl-CoA Ligase PAA->Acyl_ACP_Synthetase Activation Phenylacetyl_ACP Phenylacetyl-ACP (or Phenylacetyl-CoA) Acyl_ACP_Synthetase->Phenylacetyl_ACP LuxI_Synthase LuxI-type Synthase Phenylacetyl_ACP->LuxI_Synthase SAM S-adenosyl-L-methionine (SAM) SAM->LuxI_Synthase PAHSL N-phenylacetyl-L- Homoserine lactone (PAHSL) LuxI_Synthase->PAHSL Condensation PAHSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell PAHSL_out PAHSL PAHSL_in PAHSL PAHSL_out->PAHSL_in Diffusion (High cell density) LuxI LuxI-type Synthase LuxI->PAHSL_in Synthesis PAHSL_in->PAHSL_out Diffusion (Low cell density) LuxR_inactive Inactive LuxR-type Receptor (Monomer) PAHSL_in->LuxR_inactive Binding LuxR_active Active PAHSL-LuxR Complex (Dimer) LuxR_inactive->LuxR_active Dimerization DNA lux box LuxR_active->DNA Binding Target_Genes Target Genes DNA->Target_Genes Transcription Activation Phenotypes QS-controlled Phenotypes (e.g., Biofilm, Virulence) Target_Genes->Phenotypes Translation Experimental_Workflow Sample Microbial Community Sample (e.g., Soil, Biofilm, Culture) Extraction Extraction of AHLs Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Optional: Solid-Phase Extraction (SPE) Cleanup Crude_Extract->Purification Analysis UHPLC-MS/MS Analysis Crude_Extract->Analysis Direct analysis Purified_Extract Purified Extract Purification->Purified_Extract Purified_Extract->Analysis Data Data Acquisition (MRM transitions) Analysis->Data Quantification Quantification against Standard Curve Data->Quantification Result Concentration of PAHSL Quantification->Result

An In-depth Technical Guide to the N-phenylacetyl-L-Homoserine Lactone (pAHL) Signaling Cascade in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-phenylacetyl-L-Homoserine lactone (pAHL) signaling cascade, a member of the N-acyl homoserine lactone (AHL) family of quorum sensing (QS) molecules in Gram-negative bacteria. While naturally occurring dedicated pAHL signaling systems are not as extensively characterized as other AHL systems, this guide leverages findings from synthetic pAHL analogs and the closely related p-coumaroyl-HSL system in Rhodopseudomonas palustris to present a detailed model. This document outlines the core signaling pathway, quantitative data from related systems, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this specific quorum sensing mechanism.

The Core Signaling Cascade: A Model Based on Rhodopseudomonas palustris

The pAHL signaling cascade is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.[1] The fundamental components of this system are a synthase enzyme that produces the pAHL signal molecule and a receptor protein that detects it and subsequently modulates gene expression.

Key Components:

  • pAHL Synthase (a LuxI homolog): This enzyme synthesizes pAHL. In our model, based on the R. palustris system, an enzyme analogous to RpaI would utilize phenylacetyl-CoA and S-adenosyl-L-methionine (SAM) as substrates.[2][3] The phenylacetyl group provides the specificity to the homoserine lactone core.

  • This compound (pAHL): This small, diffusible signal molecule accumulates in the environment as the bacterial population density increases.

  • pAHL Receptor (a LuxR homolog): This intracellular receptor protein, analogous to RpaR in R. palustris, binds to pAHL when the signal molecule reaches a threshold concentration.[2]

  • Target Genes: The pAHL-receptor complex acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) in the promoter regions of target genes to either activate or repress their expression.[4]

The signaling cascade begins with the basal level expression of the pAHL synthase, leading to a low intracellular concentration of pAHL. As a small molecule, pAHL can diffuse across the bacterial cell membrane into the extracellular environment.[1] When the bacterial population density is low, the concentration of pAHL in the environment remains below the detection threshold of the receptor.

As the population grows, the extracellular concentration of pAHL increases. Once a critical threshold is reached, pAHL diffuses back into the cells and binds to its cognate receptor. This binding event typically induces a conformational change in the receptor, promoting its dimerization and enabling it to bind to specific DNA promoter regions. This, in turn, modulates the expression of target genes, which often include genes for virulence factors, biofilm formation, and secondary metabolite production.[5][6] In many AHL systems, a positive feedback loop exists where the AHL-receptor complex upregulates the expression of the AHL synthase gene, leading to a rapid and synchronized response across the population.[7]

pAHL_Signaling_Cascade cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment SAM S-adenosyl-L-methionine Synthase pAHL Synthase (RpaI-like) SAM->Synthase pACoA Phenylacetyl-CoA pACoA->Synthase pAHL_intra pAHL Synthase->pAHL_intra Receptor pAHL Receptor (RpaR-like) pAHL_intra->Receptor pAHL_extra pAHL pAHL_intra->pAHL_extra Diffusion Complex pAHL-Receptor Complex Receptor->Complex Binds DNA Target Gene Promoters Complex->DNA Activates/Represses Synthase_gene pAHL Synthase Gene Complex->Synthase_gene Positive Feedback mRNA mRNA DNA->mRNA Synthase_gene->Synthase Proteins Virulence Factors, Biofilm Proteins, etc. mRNA->Proteins pAHL_extra->pAHL_intra Diffusion at high concentration caption pAHL Signaling Cascade Model

pAHL Signaling Cascade Model

Quantitative Data

Quantitative data for the this compound signaling cascade is not extensively documented in the literature. However, data from closely related AHL systems can provide valuable insights into the expected concentrations and binding affinities. The following table summarizes representative quantitative data for AHL-mediated quorum sensing.

ParameterOrganism/SystemValueSignificanceReference
Signal Molecule Concentration for Gene Activation Erwinia carotovora (CarR system)1.8 µM (for N-(3-oxohexanoyl)-L-homoserine lactone)Indicates the threshold concentration of the autoinducer required to trigger a quorum sensing response in vivo.[4]
Dissociation Constant (Kd) of AHL-Receptor Binding Erwinia carotovora (CarR system)1.8 µMReflects the binding affinity between the AHL signal and its cognate receptor. A lower Kd indicates a higher affinity.[4]
Stoichiometry of Ligand-Receptor Binding Erwinia carotovora (CarR system)2 molecules of AHL per dimer of CarR proteinDefines the molecular ratio at which the signal molecule binds to its receptor protein, which is typically a dimer.[4]
De Novo Production Yield of a pAHL Analog (p-coumaroyl-HSL) in Engineered E. coli Escherichia coli (DN2 strain)142.5 ± 1.0 mg/L (with L-methionine feeding)Demonstrates the potential for heterologous production of pAHL-related molecules for research and biotechnological applications.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the pAHL signaling cascade.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of N-acyl homoserine lactones, which can be adapted for pAHL.[8]

Materials:

  • (S)-Homoserine lactone hydrobromide

  • Phenylacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve (S)-Homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of phenylacetyl chloride in dichloromethane to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

pAHL_Synthesis_Workflow start Start dissolve Dissolve (S)-Homoserine lactone hydrobromide in NaHCO₃ (aq) start->dissolve add_reagent Add Phenylacetyl chloride in CH₂Cl₂ dissolve->add_reagent react Stir vigorously at RT (2-4 hours) add_reagent->react separate Separate organic layer react->separate wash Wash with NaHCO₃ (aq) and brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel column chromatography concentrate->purify analyze Confirm structure and purity (NMR, Mass Spec) purify->analyze end End analyze->end caption Chemical Synthesis of pAHL

Chemical Synthesis of pAHL
Extraction and Quantification of pAHL from Bacterial Cultures

This protocol outlines the extraction of pAHL from bacterial culture supernatants and its subsequent quantification.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) system

  • pAHL standard of known concentration

Procedure:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol.

  • Analyze the sample using HPLC-MS.

  • Identify the pAHL peak based on its retention time and mass-to-charge ratio compared to the pAHL standard.

  • Quantify the amount of pAHL by comparing the peak area of the sample to a standard curve generated with known concentrations of the pAHL standard.

pAHL_Extraction_Workflow start Start: Bacterial Culture centrifuge Centrifuge to pellet cells start->centrifuge extract Extract supernatant with acidified ethyl acetate (x2) centrifuge->extract dry Dry pooled organic phases over Na₂SO₄ extract->dry evaporate Evaporate solvent dry->evaporate resuspend Resuspend in methanol evaporate->resuspend analyze Analyze by HPLC-MS resuspend->analyze quantify Quantify using a standard curve analyze->quantify end End: pAHL Concentration quantify->end caption Extraction and Quantification of pAHL

Extraction and Quantification of pAHL
Gene Expression Analysis using qRT-PCR

This protocol describes how to measure the change in expression of a target gene in response to pAHL.

Materials:

  • Bacterial culture

  • pAHL (or a control solvent)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for the target gene and a housekeeping gene

  • SYBR Green or other qPCR master mix

  • qPCR instrument

Procedure:

  • Grow the bacterial culture to mid-log phase and split it into two: a treatment group and a control group.

  • Add pAHL to the treatment group to a final desired concentration. Add an equal volume of the solvent used to dissolve pAHL to the control group.

  • Incubate both cultures for a defined period (e.g., 2-4 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using reverse transcriptase.

  • Perform qPCR using primers for the target gene and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression in the pAHL-treated sample relative to the control.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of N-phenylacetyl-L-Homoserine lactone (PA-HSL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone (PA-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. PA-HSL and other AHLs play crucial roles in various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately detect and quantify PA-HSL is essential for studying bacterial communication, understanding its role in pathogenesis, and for the discovery and development of novel anti-quorum sensing drugs.

These application notes provide detailed protocols for two primary methods for the detection and quantification of PA-HSL: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a whole-cell biosensor assay using Agrobacterium tumefaciens.

Methods for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of PA-HSL. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Quantitative Data Summary

ParameterExpected ValueNotes
Limit of Detection (LOD) 1 - 10 nmol·L⁻¹Dependent on the specific instrument and matrix.
Limit of Quantification (LOQ) 5 - 50 nmol·L⁻¹Typically 3-5 times the LOD.
Linear Range 10 - 1000 nmol·L⁻¹Should be determined by running a calibration curve.
Precision (RSD%) < 15%Intra- and inter-day precision.
Accuracy (Recovery%) 85 - 115%Assessed by spiking known concentrations into the matrix.

Experimental Protocol: Quantification of PA-HSL by LC-MS/MS

This protocol provides a general procedure for the extraction and analysis of PA-HSL from bacterial culture supernatants. Optimization may be required for specific sample matrices and instrumentation.

Materials:

  • This compound (PA-HSL) standard

  • Internal standard (e.g., a deuterated AHL analog)

  • Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) acetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Bacterial culture supernatant

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Sample Preparation and Extraction:

    • Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

    • Transfer the supernatant to a clean tube.

    • Spike the supernatant with the internal standard to a final concentration of 100 nM.

    • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.[2]

    • Vortex vigorously for 1 minute and then centrifuge at 4,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic phase (ethyl acetate).

    • Repeat the extraction of the aqueous phase one more time with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions (Representative):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A linear gradient from 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions to re-equilibrate the column.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Analysis Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions for PA-HSL:

        • Precursor Ion (Q1): m/z 220.1 (corresponding to [M+H]⁺)

        • Product Ion (Q3): m/z 102.1 (corresponding to the homoserine lactone ring fragment)

      • Dwell Time: 100 ms

      • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the transition.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the PA-HSL standard in methanol, with each standard containing the same concentration of the internal standard as the samples.

    • Analyze the standards and samples by LC-MS/MS.

    • Calculate the ratio of the peak area of PA-HSL to the peak area of the internal standard for both the standards and the samples.

    • Plot the peak area ratio against the concentration for the standards to generate a linear regression curve.

    • Determine the concentration of PA-HSL in the samples using the equation from the calibration curve.

Experimental Workflow for LC-MS/MS Quantification of PA-HSL

LCMS_Workflow start Start: Bacterial Culture centrifugation Centrifugation (10,000 x g, 10 min, 4°C) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration lcms_analysis LC-MS/MS Analysis (MRM Mode) filtration->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis end End: PA-HSL Concentration data_analysis->end

Caption: Workflow for the extraction and LC-MS/MS quantification of PA-HSL.

Agrobacterium tumefaciens Biosensor Assay

This method utilizes a genetically engineered strain of Agrobacterium tumefaciens, typically NTL4(pZLR4), as a whole-cell biosensor.[3][4][5] This strain contains a plasmid with the traR gene (encoding the AHL receptor) and a traG::lacZ reporter fusion. In the presence of exogenous long-chain AHLs like PA-HSL, the TraR protein is activated and induces the expression of the lacZ gene, which encodes the enzyme β-galactosidase. The activity of β-galactosidase can be quantified colorimetrically.

Quantitative Data Summary

ParameterDetection RangeNotes
Qualitative Detection ~50 nM - 1 µMVisible blue color development on X-gal plates.
Quantitative Range 100 nM - 10 µMUsing a spectrophotometric assay with ONPG. The linear range should be determined for each assay.
Specificity Broad for long-chain AHLsResponds to various AHLs with acyl chains of C6 or longer.[5]

Experimental Protocol: Quantification of PA-HSL using A. tumefaciens NTL4(pZLR4)

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • AB minimal medium

  • Gentamicin (for maintaining the pZLR4 plasmid)

  • PA-HSL standard

  • Bacterial culture supernatant or sample extract

  • Z buffer

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)

  • Sodium dodecyl sulfate (SDS) solution (0.1%)

  • Chloroform

  • 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reporter Strain:

    • Inoculate A. tumefaciens NTL4(pZLR4) into AB minimal medium containing gentamicin.

    • Grow the culture overnight at 28°C with shaking until it reaches the late logarithmic phase of growth.

  • Assay Setup:

    • Prepare a dilution series of the PA-HSL standard in the appropriate solvent (e.g., methanol, ensuring the final solvent concentration in the assay is low and consistent across all wells).

    • In a 96-well microplate, add a defined volume of the overnight culture of the reporter strain to each well.

    • Add the PA-HSL standards and the unknown samples to the wells. Include a negative control (solvent only).

    • Incubate the plate at 28°C for 4-6 hours to allow for the induction of β-galactosidase.

  • β-Galactosidase Activity Assay (Miller Assay):

    • Measure the optical density at 600 nm (OD₆₀₀) of the cultures in the microplate to normalize for cell density.

    • To lyse the cells, add a small volume of 0.1% SDS and chloroform to each well and vortex briefly.

    • Add ONPG solution to each well to start the enzymatic reaction.

    • Incubate the plate at 28°C and monitor the development of a yellow color.

    • Stop the reaction by adding 1 M Na₂CO₃ when a sufficient yellow color has developed in the positive controls.

    • Measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) to determine the amount of o-nitrophenol produced.

  • Quantification:

    • Calculate the Miller Units of β-galactosidase activity for each sample and standard using the following formula: Miller Units = 1000 * [A₄₂₀ - (1.75 * A₅₅₀)] / (t * v * OD₆₀₀) where:

      • t = reaction time in minutes

      • v = volume of culture used in mL

    • Plot the Miller Units against the concentration of the PA-HSL standards to generate a dose-response curve.

    • Determine the concentration of PA-HSL in the unknown samples by interpolating their Miller Unit values on the standard curve.

Experimental Workflow for A. tumefaciens Bioassay

Bioassay_Workflow start Start: Prepare Reporter Strain (A. tumefaciens NTL4(pZLR4)) assay_setup Set up 96-well plate with reporter strain, standards, and samples start->assay_setup incubation Incubate at 28°C for 4-6 hours assay_setup->incubation cell_lysis Cell Lysis (SDS and Chloroform) incubation->cell_lysis onpg_addition Add ONPG Solution cell_lysis->onpg_addition color_development Incubate for Color Development onpg_addition->color_development stop_reaction Stop Reaction (1 M Na₂CO₃) color_development->stop_reaction absorbance_measurement Measure Absorbance (A₄₂₀ and A₅₅₀) stop_reaction->absorbance_measurement calculation Calculate Miller Units absorbance_measurement->calculation quantification Quantify PA-HSL from Dose-Response Curve calculation->quantification end End: PA-HSL Concentration quantification->end

Caption: Workflow for the quantification of PA-HSL using the A. tumefaciens biosensor.

Signaling Pathway of PA-HSL in Vibrio fischeri

In the well-studied quorum-sensing system of Vibrio fischeri, the LuxI synthase produces the native AHL, N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). This molecule binds to the cytoplasmic receptor and transcriptional activator, LuxR. The LuxR-AHL complex then binds to the lux box, a DNA promoter element, to activate the transcription of genes responsible for bioluminescence. PA-HSL is a non-native AHL that can act as either an antagonist or a superagonist of the LuxR receptor, depending on its concentration and the presence of other AHLs. This interaction highlights the potential for synthetic AHL analogs to modulate bacterial quorum sensing.

Signaling Pathway Diagram

Quorum_Sensing_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PA_HSL_ext PA-HSL PA_HSL_int PA-HSL PA_HSL_ext->PA_HSL_int Diffusion LuxR LuxR Receptor PA_HSL_int->LuxR Binds to LuxR_PA_HSL LuxR-PA-HSL Complex lux_box lux Box (Promoter) LuxR_PA_HSL->lux_box Binds to gene_expression Target Gene Expression (e.g., Bioluminescence) lux_box->gene_expression Activates/Inhibits Transcription

Caption: Interaction of PA-HSL with the LuxR receptor in the Vibrio fischeri quorum-sensing pathway.

References

High-performance liquid chromatography (HPLC) analysis of N-phenylacetyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial in the process of quorum sensing (QS) in Gram-negative bacteria, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The modulation of QS pathways is a significant area of research for the development of novel anti-infective therapies. This compound has been identified as a modulator of quorum sensing, notably in the opportunistic pathogen Acinetobacter baumannii, where it can attenuate QS-regulated processes.[1][2]

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of AHLs. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Quorum Sensing Signaling Pathway in Acinetobacter baumannii

This compound can act as an antagonist in this system, likely by competing with the native AHL for binding to the AbaR receptor. This interference prevents the activation of AbaR and the subsequent expression of QS-controlled genes, thereby attenuating the pathogenic traits of the bacteria.

Quorum_Sensing_Inhibition cluster_cell Acinetobacter baumannii Cell AbaI AbaI (Synthase) Native_AHL Native AHL AbaI->Native_AHL Synthesis AbaR AbaR (Receptor) DNA DNA (Promoter Region) AbaR->DNA Activates Transcription Native_AHL->AbaR Binds to PAHL N-phenylacetyl-L- Homoserine lactone (Antagonist) PAHL->AbaR Competitively Binds to Virulence Virulence Factors, Biofilm Formation, Motility DNA->Virulence Gene Expression

Figure 1: Quorum Sensing Inhibition in A. baumannii.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

This protocol is adapted from standard methods for AHL extraction from bacterial supernatants.[6][7]

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (HPLC grade), acidified with 0.5% (v/v) acetic acid

  • Anhydrous magnesium sulfate

  • Methanol (HPLC grade)

  • Centrifuge and appropriate tubes

  • Rotary evaporator or nitrogen evaporator

  • 0.22 µm syringe filters

Procedure:

  • Grow the bacterial strain of interest under appropriate conditions to induce the production of this compound.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask. For quantitative analysis, measure the volume of the supernatant.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 2 minutes and then allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Pool the organic phases and dry over anhydrous magnesium sulfate to remove any residual water.

  • Filter the dried organic phase to remove the magnesium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of HPLC-grade methanol (e.g., 1 mL).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

Sample_Preparation_Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Dry Dry Organic Phase (Anhydrous MgSO4) Extraction->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis

Figure 2: Sample Preparation Workflow.
HPLC Method for the Analysis of this compound

This method is a representative protocol synthesized from established methods for the analysis of various N-acyl-homoserine lactones.[6][8][9] Optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation and Columns:

  • A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable. For higher sensitivity and specificity, an HPLC system coupled to a mass spectrometer (LC-MS) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

Chromatographic Conditions:

ParameterRecommended Value
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient 10% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm

Mass Spectrometry Detection (Optional but Recommended):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (m/z 220.1).

  • MS/MS Fragmentation: A characteristic product ion at m/z 102.1, corresponding to the homoserine lactone moiety, is typically observed.[10]

Data Presentation

The following table summarizes the expected and reported data for the analysis of this compound and related compounds. Please note that the retention time is highly dependent on the specific HPLC system and conditions used. The LOD and LOQ are representative values for similar compounds and should be experimentally determined for your specific method.[9][11]

CompoundMolecular WeightExpected [M+H]⁺ (m/z)Characteristic MS/MS Fragment (m/z)Estimated Retention Time (min)Estimated LOD (µg/L)Estimated LOQ (µg/L)
This compound219.24220.1102.110 - 150.1 - 1.00.3 - 3.0

Concluding Remarks

The provided protocols offer a robust starting point for the reliable analysis of this compound using HPLC. Adherence to these guidelines, coupled with appropriate system suitability tests and method validation, will ensure the generation of high-quality, reproducible data. Such data is essential for advancing our understanding of quorum sensing mechanisms and for the development of novel therapeutics targeting bacterial communication.

References

Application Notes and Protocols: Studying Biofilm Formation with N-phenylacetyl-L-Homoserine lactone (pAHL)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers that regulate diverse physiological activities, including virulence, motility, and crucially, biofilm formation.[2][3][4] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide protection from environmental stresses, including antibiotics.[5]

N-phenylacetyl-L-Homoserine lactone (pAHL) is a specific type of AHL that has been identified as a signaling molecule in various bacterial species. Understanding the role of pAHL in controlling biofilm development is critical for developing novel anti-biofilm strategies. These application notes provide detailed protocols for utilizing pAHL to induce, quantify, and visualize biofilm formation, as well as to study the underlying genetic regulatory networks.

Applications of pAHL in Biofilm Research
  • Induction and Modulation of Biofilm Formation: Exogenously supplied pAHL can be used to trigger or enhance biofilm formation in bacteria that recognize this specific signal, allowing for controlled studies of biofilm development.

  • Studying QS-Dependent Gene Regulation: By treating bacterial cultures with pAHL, researchers can investigate the downstream effects on gene expression, particularly genes involved in EPS production, adhesion, and virulence.

  • Screening for Quorum Sensing Inhibitors (QSIs): pAHL can be used in competitive binding assays to identify novel compounds that block the AHL receptor and inhibit QS-mediated biofilm formation, offering a promising avenue for antimicrobial drug development.[6]

Experimental Protocols

Protocol 1: Quantitative Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a high-throughput method to quantify the effect of pAHL on biofilm formation in a 96-well plate format.[5]

Materials:

  • This compound (pAHL)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader (OD at 570-595 nm)

Procedure:

  • Prepare pAHL Stock Solution: Dissolve pAHL in a suitable solvent (e.g., DMSO or ethyl acetate) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.01 in fresh medium.[5]

  • Plate Setup:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of pAHL stock solution (or diluted working solutions) to the experimental wells to achieve the desired final concentrations.

    • For negative controls, add 20 µL of the solvent used for the pAHL stock.

    • Include wells with sterile medium only as blanks.[5]

  • Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterial strain for 24-48 hours without shaking.

  • Staining:

    • Carefully discard the planktonic (free-floating) cells by gently inverting the plate.

    • Wash each well twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Ensure the biofilm at the bottom of the well is not disturbed.

    • Air-dry the plate completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.

Protocol 2: Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy)

This protocol allows for the visualization of the three-dimensional structure of biofilms formed in the presence of pAHL.

Materials:

  • pAHL and bacterial culture (prepared as in Protocol 1)

  • Glass-bottom petri dishes or chamber slides

  • Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Biofilm Growth: Grow biofilms directly on glass-bottom dishes or chamber slides by adding the diluted bacterial culture and pAHL (at the desired concentration) and incubating for 24-48 hours.

  • Staining:

    • Gently remove the medium and wash the biofilm twice with PBS.

    • Add the fluorescent staining solution (e.g., a mixture of SYTO 9 and propidium iodide) according to the manufacturer's instructions.

    • Incubate in the dark for 15-20 minutes.

  • Imaging:

    • Gently wash the biofilm again with PBS to remove excess stain.

    • Immediately visualize the biofilm using a CLSM. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Image Analysis: Use software such as ImageJ or COMSTAT to analyze the CLSM images and quantify parameters like biofilm thickness, biomass, and surface area coverage.[7]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of pAHL Concentration on Biofilm Mass of Pseudomonas aeruginosa

pAHL Concentration (µM)Average OD₅₉₅ (± Standard Deviation)Fold Change vs. Control
0 (Control)0.45 ± 0.051.0
10.88 ± 0.091.96
101.52 ± 0.123.38
502.15 ± 0.184.78
1002.20 ± 0.214.89

Table 2: pAHL-Mediated Regulation of Biofilm-Associated Genes

GeneFunctionFold Change in Expression (pAHL-treated vs. Control)
rhlARhamnolipid biosynthesis+4.5
lasIAHL synthase+3.2
pelAEPS matrix production+5.1
fliCFlagellin (motility)-2.8

Visualizations

Diagrams created using Graphviz to illustrate key processes.

pAHL_Signaling_Pathway pAHL Signaling Pathway in Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pAHL_out pAHL pAHL_in pAHL pAHL_out->pAHL_in Diffusion complex pAHL-Regulator Complex pAHL_in->complex Binds to regulator LuxR-type Regulator regulator->complex dna Promoter DNA complex->dna Activates genes Target Genes (e.g., pel, rhl) dna->genes Transcription biofilm Biofilm Formation (EPS, Adhesins) genes->biofilm Translation & Synthesis

Caption: pAHL diffuses into the cell, binds to a regulator, and activates gene expression for biofilm formation.

Biofilm_Quantification_Workflow Workflow for Crystal Violet Biofilm Assay A Prepare Bacterial Inoculum (OD600 = 0.01) B Add Culture and pAHL to 96-well Plate A->B C Incubate (24-48h) for Biofilm Growth B->C D Discard Planktonic Cells & Wash with PBS C->D E Stain with 0.1% Crystal Violet (15 min) D->E F Wash Excess Stain E->F G Solubilize Stain with 30% Acetic Acid F->G H Read Absorbance (OD 570-595 nm) G->H

Caption: Step-by-step experimental workflow for quantifying biofilm formation using the crystal violet method.

QSI_Screening_Logic Logical Model for Quorum Sensing Inhibitor (QSI) Screening cluster_active QS Activation cluster_inhibited QS Inhibition pAHL pAHL Regulator LuxR-type Regulator pAHL->Regulator Binds Active_Complex Active Complex pAHL->Active_Complex QSI Test Compound (QSI) QSI->Regulator Competes for Binding Inactive_Complex Inactive Complex QSI->Inactive_Complex Regulator->Active_Complex Regulator->Inactive_Complex Biofilm_On Biofilm Formation Active_Complex->Biofilm_On Leads to Biofilm_Off No Biofilm Formation Inactive_Complex->Biofilm_Off Leads to

Caption: Competitive binding model where a QSI prevents pAHL from activating its target regulator.

References

Application Notes and Protocols for Reporter Gene Assays Measuring N-phenylacetyl-L-Homoserine Lactone (pAHL) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. N-phenylacetyl-L-Homoserine lactone (pAHL) is a specific type of AHL that has been shown to modulate QS activity, acting as both an antagonist and, in some cases, a potent agonist of the LuxR-type receptors that mediate these responses.[1][2] The ability to accurately measure pAHL activity is crucial for understanding bacterial communication, identifying novel antimicrobial targets, and developing drugs that can disrupt pathogenic bacterial behaviors such as biofilm formation and virulence factor production.

Reporter gene assays are powerful tools for quantifying the activity of QS molecules like pAHL. These assays utilize engineered bacterial strains that produce a measurable signal—such as light, color, or fluorescence—in response to the activation or inhibition of a specific QS pathway.[3][4] This document provides detailed application notes and protocols for three common types of reporter gene assays used to measure pAHL activity.

Signaling Pathway: LuxI/LuxR-type Quorum Sensing

The most well-characterized AHL-mediated QS system is the LuxI/LuxR system, originally discovered in the marine bacterium Vibrio fischeri.[5][6] This system serves as the basis for many reporter gene assays. The general mechanism is as follows:

  • Signal Synthesis: A LuxI-type synthase produces a specific AHL molecule.

  • Signal Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL also increases.

  • Signal Detection and Response: Once a threshold concentration is reached, the AHL diffuses into the bacterial cells and binds to a LuxR-type transcriptional regulator protein.

  • Gene Expression: This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating their transcription.[7] In reporter assays, these target genes are replaced with a reporter gene (e.g., luxCDABE for bioluminescence, lacZ for β-galactosidase activity, or vioA-E for violacein production).

pAHL and its analogs can interact with the LuxR receptor. Depending on their structure, they can either mimic the native AHL and activate the reporter gene (agonism) or bind to the receptor without activating it, thereby preventing the native AHL from binding (antagonism).[1][2]

LuxI_LuxR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pAHL_out pAHL pAHL_in pAHL pAHL_out->pAHL_in Diffusion LuxR LuxR Receptor pAHL_in->LuxR Binding pAHL_LuxR pAHL-LuxR Complex LuxR->pAHL_LuxR lux_box lux Box Promoter pAHL_LuxR->lux_box Binds to reporter_gene Reporter Gene (e.g., lux, lacZ, vio) lux_box->reporter_gene Activates Transcription reporter_protein Reporter Protein reporter_gene->reporter_protein Translation output Measurable Output (Light, Color) reporter_protein->output Generates Experimental_Workflow A Prepare Reporter Strain Culture C Incubate reporter strain with pAHL A->C B Prepare pAHL dilutions and controls B->C D Measure Reporter Signal (Luminescence, Absorbance, etc.) C->D E Data Analysis (Dose-Response Curve) D->E

References

Application Notes and Protocols for In Vitro Experiments with N-phenylacetyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro experiments involving N-phenylacetyl-L-Homoserine lactone (PAH-L-HSL), a synthetic analog of N-acyl homoserine lactones (AHLs) used in bacterial quorum sensing (QS). This document outlines methodologies to assess its activity as both a potential agonist and antagonist of QS, its impact on biofilm formation, and its influence on the expression of key QS-regulated genes.

Overview of this compound in Quorum Sensing

This compound is a synthetic signaling molecule that can interfere with bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density. By mimicking or blocking the native AHL signals, PAH-L-HSL and its derivatives can modulate various bacterial behaviors, including virulence factor production and biofilm formation. This makes them valuable tools for research and potential candidates for the development of novel antimicrobial strategies. In some bacterial systems, such as Vibrio fischeri, N-phenylacetyl-L-homoserine lactones have been shown to act as antagonists or even superagonists of quorum sensing[1].

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound and its analogs from various in vitro experiments.

Table 1: Quorum Sensing Agonist and Antagonist Activity of N-phenylacetyl-L-Homoserine Lactones in Vibrio fischeri [1]

CompoundConcentration (µM)Activity (% of OHHL)Type of Activity
N-phenylacetyl-L-HSL5~5Antagonist
N-(4-nitro-phenylacetyl)-L-HSL200~100Agonist
N-(3-nitro-phenylacetyl)-L-HSL200>100Superagonist

OHHL (N-(3-oxo-hexanoyl)-L-homoserine lactone) is the native autoinducer in V. fischeri.

Table 2: Inhibition of Biofilm Formation and Virulence Factors in Pseudomonas aeruginosa PAO1 by a PAH-L-HSL Analog

CompoundConcentration (µM)Biofilm Inhibition (%)Pyocyanin Inhibition (%)Elastase Inhibition (%)
2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide200SignificantSignificantSignificant

Note: Specific percentage values for the brominated analog were not provided in the source material, but the inhibitory effects were reported as significant.[2]

Table 3: Relative Gene Expression in Pseudomonas aeruginosa PAO1 Treated with a PAH-L-HSL Analog [2]

GeneTreatment (200 µM Compound)Relative Expression (%)
lasI2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide82% decrease
lasR2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide77% decrease
rhlI2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide57% decrease
rhlR2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide91% decrease

Experimental Protocols

Quorum Sensing Activity Assay using Bioluminescent Reporter Strains

This protocol is designed to determine if PAH-L-HSL can act as an agonist or antagonist of the LuxR-type QS receptor. A common model is the bioluminescent marine bacterium Vibrio fischeri or an E. coli strain engineered with the lux operon.

Principle: Reporter strains are engineered to produce a measurable signal (e.g., light) in response to a specific AHL. Agonists will induce the signal, while antagonists will reduce the signal produced by the native AHL.

Materials:

  • Bacterial reporter strain (e.g., V. fischeri ES111, E. coli pSB401)

  • Luria-Bertani (LB) broth or appropriate growth medium

  • This compound (PAH-L-HSL)

  • Native AHL (e.g., N-(3-oxo-hexanoyl)-L-homoserine lactone for V. fischeri)

  • 96-well microtiter plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Bacterial Culture: Inoculate the reporter strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking.

  • Prepare Reagents:

    • Prepare a stock solution of PAH-L-HSL in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the native AHL.

    • Prepare serial dilutions of both PAH-L-HSL and the native AHL.

  • Assay Setup:

    • For Agonist Assay: Add a fixed volume of the diluted bacterial culture to the wells of a 96-well plate. Add varying concentrations of PAH-L-HSL to the wells. Include a positive control with the native AHL and a negative control with the solvent only.

    • For Antagonist Assay: Add a fixed volume of the diluted bacterial culture to the wells. Add a fixed concentration of the native AHL (a concentration that gives a sub-maximal signal) to all wells except the negative control. Then, add varying concentrations of PAH-L-HSL.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-6 hours), with shaking.

  • Measurement: Measure the luminescence and the optical density (at 600 nm) of each well using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the cell density (luminescence/OD600). For the agonist assay, plot the normalized luminescence against the PAH-L-HSL concentration. For the antagonist assay, plot the percentage of inhibition (relative to the native AHL control) against the PAH-L-HSL concentration.

Biofilm Inhibition Assay

This protocol assesses the ability of PAH-L-HSL to inhibit biofilm formation by bacteria such as Pseudomonas aeruginosa.

Principle: Biofilm biomass is stained with crystal violet, which is then solubilized and quantified by measuring its absorbance.

Materials:

  • Pseudomonas aeruginosa PAO1 (or other biofilm-forming strain)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound (PAH-L-HSL)

  • 96-well flat-bottomed microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Prepare Bacterial Culture: Grow P. aeruginosa overnight in TSB. Dilute the culture to a starting OD600 of approximately 0.05.

  • Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Add varying concentrations of PAH-L-HSL. Include a positive control (bacteria with native AHL, if applicable) and a negative control (bacteria with solvent).

  • Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

    • Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells with PBS until the wash water is clear.

  • Quantification:

    • Add ethanol (95%) or acetic acid (30%) to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes.

    • Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of PAH-L-HSL compared to the control.

Gene Expression Analysis by qRT-PCR

This protocol determines the effect of PAH-L-HSL on the expression of key QS-related genes (e.g., lasI, lasR, rhlI, rhlR in P. aeruginosa).

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the amount of specific mRNA transcripts in bacteria treated with PAH-L-HSL compared to an untreated control.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB broth

  • This compound (PAH-L-HSL)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD)

  • qRT-PCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase (OD600 ≈ 0.6). Divide the culture and treat one portion with a specific concentration of PAH-L-HSL and the other with the solvent as a control. Incubate for a defined period (e.g., 2-4 hours).

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the reactions in a qRT-PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes in the treated samples compared to the control using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

G cluster_las Las System cluster_rhl Rhl System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL Synthesizes LasR LasR LasR_OdDHL LasR-OdDHL Complex LasR->LasR_OdDHL OdDHL->LasR Binds to LasR_OdDHL->LasI Activates RhlI RhlI LasR_OdDHL->RhlI Activates RhlR RhlR LasR_OdDHL->RhlR Activates Virulence Virulence Gene Expression LasR_OdDHL->Virulence Biofilm Biofilm Formation LasR_OdDHL->Biofilm BHL C4-HSL RhlI->BHL Synthesizes RhlR_BHL RhlR-BHL Complex RhlR->RhlR_BHL BHL->RhlR Binds to RhlR_BHL->RhlI Activates RhlR_BHL->Virulence RhlR_BHL->Biofilm PAHL_HSL N-phenylacetyl-L- Homoserine lactone PAHL_HSL->LasR Antagonizes PAHL_HSL->RhlR Antagonizes

Caption: P. aeruginosa Quorum Sensing and PAH-L-HSL Interference.

Experimental Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_stain Staining cluster_quant Quantification Culture Overnight Bacterial Culture Dilution Dilute Culture (OD600 ~0.05) Culture->Dilution Plate Add Culture and PAH-L-HSL to 96-well Plate Dilution->Plate PAHL_HSL Prepare PAH-L-HSL Dilutions PAHL_HSL->Plate Incubate Incubate 24-48h at 37°C (No Shaking) Plate->Incubate Wash1 Discard Planktonic Cells & Wash with PBS Incubate->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash Excess Stain with PBS Stain->Wash2 Solubilize Solubilize Stain (e.g., Ethanol) Wash2->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read

Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.

Logical Relationship of Quorum Sensing Inhibition

G cluster_components Quorum Sensing System Synthase AHL Synthase (e.g., LasI, RhlI) AHL Native AHL Signal Synthase->AHL Produces Receptor AHL Receptor (e.g., LasR, RhlR) AHL->Receptor Binds & Activates Gene_Expression Target Gene Expression (Virulence, Biofilm) Receptor->Gene_Expression Activates Inhibition Inhibition of Gene Expression PAHL_HSL This compound (Antagonist) PAHL_HSL->Receptor Competitively Binds & Inhibits

Caption: Mechanism of Competitive Inhibition of Quorum Sensing.

References

Application of N-phenylacetyl-L-Homoserine Lactone in Microbial Genetics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetyl-L-Homoserine lactone (PAH-L-HSL) is a synthetic acyl-homoserine lactone (AHL) that has garnered significant attention in microbial genetics research. As a structural analog of natural AHLs, which are key signaling molecules in bacterial quorum sensing (QS), PAH-L-HSL has been primarily investigated for its ability to modulate QS-regulated gene expression and associated phenotypes. This document provides detailed application notes and protocols for the use of PAH-L-HSL in studying and manipulating bacterial communication, with a focus on its antagonistic effects on key quorum sensing systems.

Quorum sensing is a cell-density dependent communication system utilized by many bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The core of many Gram-negative QS systems consists of a LuxI-type synthase that produces a specific AHL signal and a LuxR-type transcriptional regulator that binds the AHL, leading to the activation or repression of target genes. PAH-L-HSL, due to its structural similarity to native AHLs, can act as a competitive inhibitor of LuxR-type receptors, thereby disrupting QS signaling cascades. This makes it a valuable tool for studying the fundamental biology of quorum sensing and for the development of novel anti-virulence strategies.

Applications in Microbial Genetics

The primary application of PAH-L-HSL in microbial genetics research is as an antagonist of quorum sensing systems. Its utility extends to several key areas of investigation:

  • Dissecting Quorum Sensing Pathways: By inhibiting specific LuxR-type receptors, PAH-L-HSL allows researchers to probe the hierarchy and interconnectivity of QS circuits, such as the Las and Rhl systems in Pseudomonas aeruginosa.

  • Inhibition of Biofilm Formation: Biofilm development is a complex process often regulated by quorum sensing. PAH-L-HSL can be used to study the role of QS in biofilm maturation and to evaluate the potential of QS inhibition as an anti-biofilm strategy.

  • Attenuation of Virulence: The expression of many virulence factors is under the control of quorum sensing. PAH-L-HSL can be employed to investigate the link between QS and pathogenicity and to assess the therapeutic potential of targeting bacterial communication to combat infections.

  • Modulation of Gene Expression: As a specific inhibitor, PAH-L-HSL can be used to identify genes that are regulated by particular QS systems through comparative transcriptomic or proteomic analyses.

Quantitative Data on the Effects of PAH-L-HSL Analogs

While specific quantitative data for the parent this compound is dispersed throughout the literature, studies on its analogs provide a strong indication of its potential efficacy. The following table summarizes the inhibitory effects of a brominated analog, N-(4-bromophenylacetyl)-L-homoserine lactone, on biofilm formation in Pseudomonas aeruginosa.

Concentration (µM)Biofilm Formation Inhibition (%)
50~15
100~25
200~35
400~45

Experimental Protocols

Detailed methodologies for key experiments utilizing PAH-L-HSL are provided below.

Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol describes a static biofilm assay to quantify the effect of PAH-L-HSL on biofilm formation by a bacterial strain of interest, such as Pseudomonas aeruginosa.

Materials:

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • This compound (PAH-L-HSL)

  • Solvent for PAH-L-HSL (e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain in the appropriate liquid medium at the optimal temperature with shaking.

  • Dilute Culture: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.02.

  • Prepare PAH-L-HSL Solutions: Prepare a stock solution of PAH-L-HSL in a suitable solvent (e.g., 100 mM in DMSO). From this stock, prepare serial dilutions to achieve the desired final concentrations in the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤ 0.5%).

  • Set up the Assay Plate:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Add the desired concentrations of PAH-L-HSL to the test wells.

    • Include a positive control (bacteria with no PAH-L-HSL) and a negative control (medium only). Also include a solvent control (bacteria with the same concentration of solvent as the test wells).

  • Incubation: Cover the plate and incubate statically at the optimal growth temperature for 24-48 hours.

  • Wash: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Stain with Crystal Violet: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilize the Stain: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes at room temperature.

  • Measure Absorbance: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control from all other readings. The percentage of biofilm inhibition can be calculated as: [1 - (Absorbance of test well / Absorbance of positive control well)] x 100.

Protocol 2: Quorum Sensing Inhibition Assay using Agrobacterium tumefaciens Reporter Strain

This protocol utilizes a reporter strain of Agrobacterium tumefaciens (e.g., NTL4 containing a traG-lacZ fusion plasmid) to quantify the antagonistic effect of PAH-L-HSL on the TraR-mediated quorum sensing system. Inhibition is measured by a decrease in β-galactosidase activity.

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZRA50))

  • Appropriate growth medium (e.g., AT medium)

  • Inducing AHL (e.g., N-(3-Oxooctanoyl)-L-homoserine lactone, 3-oxo-C8-HSL)

  • This compound (PAH-L-HSL)

  • Solvent for AHLs (e.g., DMSO)

  • Z-buffer, 0.1% SDS, Chloroform

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Prepare Reporter Strain Culture: Grow an overnight culture of the A. tumefaciens reporter strain in the appropriate medium with selective antibiotics at 28°C with shaking.

  • Set up the Assay:

    • In sterile test tubes, add fresh medium.

    • Add a fixed, sub-saturating concentration of the inducing AHL (e.g., 100 nM 3-oxo-C8-HSL).

    • Add varying concentrations of PAH-L-HSL to the test tubes.

    • Include a positive control (inducer only) and a negative control (no inducer). Also include a solvent control.

    • Inoculate the tubes with the overnight culture of the reporter strain to a starting OD600 of ~0.1.

  • Incubation: Incubate the cultures at 28°C with shaking for a defined period (e.g., until mid-logarithmic phase).

  • Measure Cell Density: Record the final OD600 of each culture.

  • β-Galactosidase Assay (Miller Assay):

    • Take a defined volume of culture (e.g., 1 mL) and add it to a tube containing Z-buffer.

    • Add a few drops of 0.1% SDS and chloroform to lyse the cells and vortex vigorously.

    • Start the reaction by adding ONPG solution and incubate at 28°C.

    • Stop the reaction by adding 1 M Na2CO3 when a yellow color develops.

    • Record the reaction time.

    • Centrifuge the tubes to pellet cell debris.

  • Measure Absorbance: Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).

  • Calculate Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (Time * Volume * OD600).

  • Data Analysis: The percentage of inhibition is calculated by comparing the Miller Units in the presence of PAH-L-HSL to the positive control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PAH-L-HSL and a general workflow for its investigation.

LuxR_Antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AHL_out Native AHL LuxR_inactive Inactive LuxR AHL_out->LuxR_inactive Binds PAH_HSL_out PAH-L-HSL PAH_HSL_out->LuxR_inactive Competitively Binds LuxR_AHL Active LuxR-AHL Complex (Dimer) LuxR_inactive->LuxR_AHL Conformational Change & Dimerization LuxR_PAH_HSL Inactive LuxR-PAH-L-HSL Complex LuxR_inactive->LuxR_PAH_HSL No Conformational Change lux_box lux Box (DNA) LuxR_AHL->lux_box Binds LuxR_PAH_HSL->lux_box Binding Blocked Target_Genes Target Gene Expression lux_box->Target_Genes Activates

Caption: Antagonistic mechanism of PAH-L-HSL on LuxR-type quorum sensing.

TraR_Signaling_Inhibition cluster_Agrobacterium Agrobacterium tumefaciens Opines Opines TraR TraR Protein Opines->TraR Induces expression Active_TraR Active TraR-AHL Complex TraR->Active_TraR Binds AHL Inactive_TraR Inactive TraR-PAH-L-HSL TraR->Inactive_TraR Binds PAH-L-HSL AHL 3-oxo-C8-HSL (from TraI) AHL->TraR PAH_HSL PAH-L-HSL PAH_HSL->TraR Inhibits tra_box tra Box (DNA) Active_TraR->tra_box Binds & Activates Inactive_TraR->tra_box Binding Prevented Ti_plasmid_transfer Ti Plasmid Conjugation tra_box->Ti_plasmid_transfer

Caption: Inhibition of TraR-mediated Ti plasmid conjugation by PAH-L-HSL.

LasR_RhlR_Hierarchy_Interference cluster_Pseudomonas Pseudomonas aeruginosa LasR LasR LasI LasI LasR->LasI Positive Feedback RhlR RhlR LasR->RhlR Activates expression RhlI RhlI LasR->RhlI Activates expression Virulence_Biofilm Virulence & Biofilm Formation LasR->Virulence_Biofilm C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes C12_HSL->LasR Activates RhlR->Virulence_Biofilm C4_HSL C4-HSL RhlI->C4_HSL Synthesizes C4_HSL->RhlR Activates PAH_HSL PAH-L-HSL PAH_HSL->LasR Inhibits

Caption: Interference of PAH-L-HSL with the LasR/RhlR quorum sensing hierarchy.

Experimental_Workflow start Hypothesis: PAH-L-HSL inhibits a QS-regulated phenotype phenotype_assay Phenotypic Assay (e.g., Biofilm Assay) start->phenotype_assay dose_response Dose-Response Curve Generation phenotype_assay->dose_response qs_inhibition_assay QS Reporter Strain Assay dose_response->qs_inhibition_assay Confirm QS target gene_expression Gene Expression Analysis (qRT-PCR) qs_inhibition_assay->gene_expression Identify regulated genes data_analysis Data Analysis & Interpretation gene_expression->data_analysis conclusion Conclusion on the Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for investigating PAH-L-HSL effects.

Conclusion

This compound is a versatile and potent tool for the study of microbial quorum sensing. Its ability to competitively inhibit LuxR-type transcriptional regulators allows for the targeted disruption of bacterial communication networks. The protocols and data presented herein provide a framework for researchers to utilize PAH-L-HSL to investigate the genetic basis of bacterial social behaviors and to explore novel avenues for the development of anti-virulence therapeutics. As research in this field continues, a deeper understanding of the molecular interactions between synthetic inhibitors like PAH-L-HSL and their protein targets will undoubtedly pave the way for the rational design of next-generation quorum sensing modulators.

Troubleshooting & Optimization

Optimizing the effective concentration of N-phenylacetyl-L-Homoserine lactone in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-phenylacetyl-L-Homoserine lactone (PAH-L-HSL). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful optimization of PAH-L-HSL's effective concentration in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PAH-L-HSL) is a small, diffusible signaling molecule. It is a type of N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density[1][2]. In many Gram-negative bacteria, AHLs bind to and activate LuxR-type transcriptional regulators, which then modulate the expression of target genes controlling various phenotypes like biofilm formation, virulence factor production, and bioluminescence[2][3][4]. PAH-L-HSL has been shown to be an antagonist or agonist of QS in different bacterial species, including Vibrio fischeri and Pseudomonas aeruginosa[1][5].

Q2: What is a typical effective concentration range for PAH-L-HSL in bioassays?

A2: The optimal concentration of PAH-L-HSL is highly dependent on the specific bacterial strain, the reporter system being used, and the experimental conditions. Generally, AHLs are active in a range from nanomolar (nM) to micromolar (µM) concentrations. For some bioassays, detection limits can be as low as 100 nM to 300 nM[6][7]. However, in other contexts, such as studying biofilm inhibition, concentrations up to 400 µM have been tested[8]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: How should I prepare a stock solution of PAH-L-HSL?

A3: PAH-L-HSL is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 30 mg/mL[1]. It has very limited solubility in aqueous buffers like PBS (approx. 0.1 mg/mL)[1][9]. It is recommended to first dissolve the compound in a suitable organic solvent to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium. It is advisable to avoid using primary alcohols like ethanol for stock solutions, as they have been shown to open the lactone ring, inactivating the molecule[10]. Always prepare fresh aqueous solutions for experiments, as AHLs are not stable in aqueous solutions for extended periods[10][11].

Q4: Can PAH-L-HSL be used to both activate and inhibit quorum sensing?

A4: Yes. Depending on the specific bacterial species and its LuxR-type receptor, PAH-L-HSL can act as either an agonist (activator) or an antagonist (inhibitor)[1]. For example, studies have shown that N-phenylacetyl-L-homoserine lactones can either inhibit or, in some cases, strongly induce quorum sensing in Vibrio fischeri[5]. This dual activity makes it a versatile tool for modulating bacterial quorum sensing pathways.

Experimental Protocols

Protocol 1: Preparation of PAH-L-HSL Stock and Working Solutions

This protocol outlines the steps for preparing a stable stock solution and aqueous working solutions for use in bioassays.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of PAH-L-HSL powder (Molecular Weight: 219.2 g/mol ) in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 1 mL of a 10 mM stock, add 2.19 mg of PAH-L-HSL).

    • Vortex thoroughly until the solid is completely dissolved. Sonication may be used to aid dissolution[9].

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability (stable for ≥ 2 years at -20°C)[1].

  • Working Solution Preparation:

    • Before each experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution directly into the culture medium or buffer to achieve the final desired concentrations for your dose-response curve.

    • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is insignificant (typically ≤0.1%) as it can have physiological effects on the bacteria[9][10]. Always include a solvent control in your experimental setup (medium containing the same final concentration of DMSO without PAH-L-HSL).

Protocol 2: Dose-Response Bioassay Using a Reporter Strain

This protocol provides a general workflow for determining the effective concentration of PAH-L-HSL using a bacterial biosensor strain that produces a measurable signal (e.g., light, fluorescence, or color) in response to AHLs.

  • Prepare Biosensor Culture: Inoculate the appropriate liquid medium with the biosensor strain (e.g., Agrobacterium tumefaciens NTL4, Chromobacterium violaceum CV026) and grow overnight at the optimal temperature with shaking[3][12].

  • Assay Setup:

    • In a microtiter plate, add a fixed volume of fresh growth medium to each well.

    • Add the prepared working solutions of PAH-L-HSL to the wells to create a range of final concentrations (e.g., 1 nM to 100 µM). Include a positive control (a known active AHL) and a negative/solvent control.

    • Add a standardized inoculum of the biosensor culture to each well.

  • Incubation: Incubate the plate at the optimal temperature for the biosensor strain for a sufficient period (e.g., 4-24 hours) to allow for activation of the reporter gene[4].

  • Signal Quantification: Measure the reporter signal using the appropriate instrument (e.g., luminometer for bioluminescence, spectrophotometer for colorimetric assays like violacein production, or a plate reader for fluorescence)[4][13].

  • Data Analysis: Plot the measured signal against the log of the PAH-L-HSL concentration to generate a dose-response curve. From this curve, determine key parameters such as the EC50 (half-maximal effective concentration) or the minimum effective concentration.

Quantitative Data Summary

The effective concentration of AHLs can vary significantly. The table below summarizes reported concentration ranges for various AHLs in different bioassay systems to provide a general reference for designing your experiments.

Bioassay TypeTarget Organism/SystemAHL TypeEffective Concentration RangeReference(s)
Cell-Free Reporter AssayAgrobacterium tumefaciens lysateVarious AHLs100 nM - 300 nM (Detection Limit)[4],[6],[7]
Whole-Cell Reporter AssayVibrio fischeriSynthetic Ligands5 µM - 200 µM[14]
Biofilm Inhibition AssayPseudomonas aeruginosa PAO1Synthetic AHL Analogs50 µM - 400 µM[8]
Virulence Gene ExpressionPseudomonas aeruginosa PA143O-C₁₂-HSL0.005 µM - 100 µM[15]

Note: The optimal concentration for PAH-L-HSL must be determined empirically for each specific experimental system.

Visual Guides: Diagrams and Workflows

Quorum Sensing Signaling Pathway

G cluster_cell Bacterial Cell cluster_env Environment LuxI AHL Synthase (e.g., LuxI) LuxI->AHL_in Synthesis LuxR Receptor Protein (e.g., LuxR) Complex AHL-Receptor Complex DNA Target DNA Complex->DNA Binds to Promoter Genes Quorum-Sensing Regulated Genes DNA->Genes Activates Transcription AHL_in->LuxR Binding AHL_out PAH-L-HSL (AHL) AHL_in->AHL_out Diffusion (Low Cell Density) AHL_out->AHL_in Accumulation (High Cell Density) G start Start: Optimize PAH-L-HSL Concentration prep_stock 1. Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prep_stock serial_dilute 2. Create Serial Dilutions in Assay Medium (e.g., 1 nM to 100 µM) prep_stock->serial_dilute assay_setup 3. Set Up Bioassay (Microtiter Plate) - Add dilutions - Add biosensor cells - Include controls serial_dilute->assay_setup incubate 4. Incubate Under Optimal Conditions assay_setup->incubate measure 5. Quantify Reporter Signal (Luminescence, OD, etc.) incubate->measure analyze 6. Analyze Data (Plot Dose-Response Curve) measure->analyze determine 7. Determine Optimal Range (e.g., EC50, Min/Max Effective Conc.) analyze->determine finish End: Optimal Concentration Identified determine->finish G start Problem Observed no_signal No Signal / Weak Response start->no_signal e.g. high_bg High Background Signal start->high_bg e.g. check_compound Check Compound Integrity - Fresh dilutions? - pH of medium? - Storage conditions? no_signal->check_compound Potential Cause 1 check_cells Check Biosensor Health - Viable? - Growth phase? - Positive control works? no_signal->check_cells Potential Cause 2 check_conditions Check Assay Conditions - Incubation time? - Solvent toxicity? no_signal->check_conditions Potential Cause 3 check_media Check Media - Measure signal from cell-free media high_bg->check_media Potential Cause 1 check_leaky Assess 'Leaky' Promoter - Is background consistent? - Subtract from data high_bg->check_leaky Potential Cause 2 check_contam Check for Contamination - Plate culture for purity high_bg->check_contam Potential Cause 3

References

Technical Support Center: Synthesis of N-phenylacetyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-phenylacetyl-L-Homoserine lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important quorum sensing modulator.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the acylation of L-homoserine lactone. Two common and effective routes are:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediated coupling: This is a popular method that couples phenylacetic acid directly with L-homoserine lactone hydrobromide. It is known for its relatively mild reaction conditions.

  • Schotten-Baumann reaction: This method utilizes phenylacetyl chloride, the acid chloride of phenylacetic acid, to acylate L-homoserine lactone under basic conditions. This can be a high-yielding approach.[1][2]

Q2: I am getting a low yield in my EDC coupling reaction. What are the potential causes and solutions?

A2: Low yields in EDC coupling for the synthesis of N-acyl homoserine lactones (AHLs) can arise from several factors. Here are some common issues and troubleshooting tips:

  • Moisture: EDC is sensitive to moisture, which can lead to its deactivation. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Quality: The quality of EDC, phenylacetic acid, and L-homoserine lactone hydrobromide is crucial. Use fresh, high-purity reagents.

  • Reaction Temperature: The reaction is typically carried out at room temperature.[3] Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may slow down the reaction rate excessively.

  • pH of the reaction mixture: Maintaining a slightly basic pH is often optimal for amide bond formation. The presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial.

  • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is stalling, consider adding a catalytic amount of an acylation catalyst such as 4-dimethylaminopyridine (DMAP).

Q3: My Schotten-Baumann reaction is messy and gives multiple byproducts. How can I improve the outcome?

A3: The Schotten-Baumann reaction, while often high-yielding, can present challenges. Here's how to troubleshoot:

  • Control of pH: The reaction is performed in a two-phase system (an organic solvent and water) with a base to neutralize the HCl generated.[1] Careful control of the pH is critical. If the pH is too high, it can promote the hydrolysis of the phenylacetyl chloride and the homoserine lactone ring. A pH range of 8-10 is generally recommended.

  • Slow Addition of Reagents: Add the phenylacetyl chloride slowly to the reaction mixture containing L-homoserine lactone and the base. This helps to control the exothermic nature of the reaction and minimize side reactions.

  • Vigorous Stirring: Ensure efficient mixing of the two phases by using vigorous stirring. This maximizes the interfacial area where the reaction occurs.

  • Side reactions of phenylacetyl chloride: Phenylacetyl chloride can be prone to self-condensation or reaction with water. Using a slight excess of the acid chloride might be necessary, but a large excess can complicate purification.

Q4: What are the common impurities or byproducts I should look out for?

A4: Common impurities can include:

  • Unreacted starting materials: Phenylacetic acid (or phenylacetyl chloride) and L-homoserine lactone.

  • Hydrolysis products: Phenylacetic acid from the hydrolysis of phenylacetyl chloride, and the ring-opened form of the homoserine lactone.

  • Diacylated product: In some cases, the hydroxyl group of the ring-opened homoserine lactone could be acylated.

  • Byproducts from EDC: N-acylurea is a common byproduct of EDC coupling reactions and can be challenging to remove.

Q5: What is the best way to purify this compound?

A5: Column chromatography on silica gel is the most common and effective method for purifying this compound. A solvent system of ethyl acetate in hexanes or dichloromethane in methanol is typically used for elution. Monitoring the fractions by TLC is essential to collect the pure product. High-performance liquid chromatography (HPLC) can also be used for purification and analysis.[4]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagents Use fresh, high-purity L-homoserine lactone hydrobromide, phenylacetic acid (or phenylacetyl chloride), and coupling agents (EDC).
Presence of Moisture Thoroughly dry all glassware and use anhydrous solvents, especially for the EDC coupling method.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the acylating agent may be beneficial.
Suboptimal Reaction Temperature For EDC coupling, maintain room temperature. For the Schotten-Baumann reaction, control the temperature with an ice bath during the addition of the acid chloride.
Inefficient Stirring (Schotten-Baumann) Ensure vigorous stirring to promote mixing of the biphasic system.
Problem 2: Presence of Multiple Spots on TLC (Byproducts)
Potential Cause Troubleshooting Step
Hydrolysis of Reagents or Product In the Schotten-Baumann reaction, carefully control the pH to avoid excessive basicity. Work up the reaction mixture promptly after completion.
Formation of N-acylurea (EDC coupling) To minimize this, ensure the reaction is not run for an excessively long time. Purification by column chromatography is usually effective for removal.
Self-condensation of Phenylacetyl Chloride Add the acid chloride slowly and at a low temperature in the Schotten-Baumann reaction.
Ring Opening of Homoserine Lactone Avoid strongly acidic or basic conditions during workup and purification.

Experimental Protocols

Method 1: EDC Mediated Coupling

This protocol is adapted from a general procedure for the synthesis of N-acyl homoserine lactones.[5]

Materials:

  • L-Homoserine lactone hydrobromide

  • Phenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of L-homoserine lactone hydrobromide (1.0 eq) and phenylacetic acid (1.1 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) and a catalytic amount of DMAP.

  • Stir the mixture at room temperature for 15 minutes.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

ReactantMolar Eq.PurityYield (%)
L-Homoserine lactone hydrobromide1.0>98%\multirow{4}{*}{Typically 60-80%}
Phenylacetic acid1.1>99%
EDC1.2>98%
DMAP0.1>99%
Method 2: Schotten-Baumann Reaction

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[1][2]

Materials:

  • L-Homoserine lactone hydrobromide

  • Phenylacetyl chloride

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or diethyl ether

  • Water

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-homoserine lactone hydrobromide (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (a sufficient amount to neutralize the hydrobromide and the HCl generated during the reaction).

  • Add an equal volume of an organic solvent like dichloromethane or diethyl ether.

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add a solution of phenylacetyl chloride (1.1 eq) in the same organic solvent to the reaction mixture.

  • Continue to stir vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

ReactantMolar Eq.PurityYield (%)
L-Homoserine lactone hydrobromide1.0>98%\multirow{2}{*}{Can be >80%}
Phenylacetyl chloride1.1>98%

Visualizations

General Synthesis Workflow

G cluster_reactants Starting Materials cluster_methods Synthetic Methods cluster_process Downstream Processing L-Homoserine lactone L-Homoserine lactone EDC Coupling EDC Coupling L-Homoserine lactone->EDC Coupling Schotten-Baumann Schotten-Baumann L-Homoserine lactone->Schotten-Baumann Phenylacetic acid / Phenylacetyl chloride Phenylacetic acid / Phenylacetyl chloride Phenylacetic acid / Phenylacetyl chloride->EDC Coupling Phenylacetic acid / Phenylacetyl chloride->Schotten-Baumann Workup (Extraction) Workup (Extraction) EDC Coupling->Workup (Extraction) Schotten-Baumann->Workup (Extraction) Purification (Chromatography) Purification (Chromatography) Workup (Extraction)->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Pure this compound Pure this compound Characterization (NMR, MS)->Pure this compound

Caption: General workflow for the synthesis of this compound.

Quorum Sensing Inhibition by this compound

This compound has been reported to act as an antagonist of the LasR receptor in Pseudomonas aeruginosa.[6] The LasR receptor is a key transcriptional regulator in the quorum-sensing cascade of this bacterium.

The following diagram illustrates the antagonistic mechanism:

G cluster_pa Pseudomonas aeruginosa cell LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Native ligand) LasI->OdDHL Synthesizes LasR LasR (Receptor) OdDHL->LasR Binds and activates Virulence Virulence Gene Expression LasR->Virulence Activates InactiveLasR Inactive LasR-PAHL Complex PAHL N-phenylacetyl-L- Homoserine lactone (Antagonist) PAHL->LasR Competitively binds InactiveLasR->Virulence Inhibits

Caption: Antagonistic action of this compound on the LasR signaling pathway.

References

Overcoming solubility issues of N-phenylacetyl-L-Homoserine lactone in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenylacetyl-L-Homoserine lactone (PA-HSL). The information below addresses common challenges, with a focus on overcoming its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (PA-HSL) in common laboratory solvents?

A1: this compound exhibits poor solubility in aqueous solutions and much higher solubility in organic solvents. It is sparingly soluble in PBS (pH 7.2) at a concentration of 0.1 mg/mL.[1][2][3] In contrast, its solubility is significantly higher in dimethylformamide (DMF) at 30 mg/mL and in dimethyl sulfoxide (DMSO) at concentrations ranging from 30 mg/mL to 100 mg/mL.[1][2][3] It is also soluble in ethanol, but at a lower concentration of 1 mg/mL.[2] Sonication may be required to fully dissolve the compound in these organic solvents.[2]

Q2: My PA-HSL is not dissolving in my aqueous buffer. What should I do?

A2: Direct dissolution of PA-HSL in aqueous buffers is often challenging due to its hydrophobic nature. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This stock solution can then be diluted into your aqueous experimental medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is minimal (ideally ≤ 0.1% for cell-based assays) to avoid any potential solvent-induced artifacts.[2]

Q3: Can I use ethanol to prepare my PA-HSL stock solution?

A3: While PA-HSL is soluble in ethanol, it is generally not the recommended solvent for preparing stock solutions of acyl-homoserine lactones. Some studies suggest that primary alcohols like ethanol can potentially open the lactone ring, leading to inactivation of the molecule.[4] DMSO or DMF are more common and generally considered safer choices for maintaining the structural integrity of PA-HSL.

Q4: How does pH affect the stability of PA-HSL in aqueous solutions?

A4: The stability of the homoserine lactone ring in N-acyl homoserine lactones (AHLs) is pH-dependent. The lactone ring is susceptible to hydrolysis and opening under alkaline conditions (higher pH).[5] This process, known as lactonolysis, results in an inactive, open-ring form of the molecule. Therefore, it is advisable to prepare and store aqueous solutions of PA-HSL in buffers with a neutral or slightly acidic pH to maintain its stability. It is also recommended to use freshly prepared aqueous solutions for experiments.[4][5]

Q5: How does PA-HSL function in bacterial quorum sensing?

A5: this compound acts as a signaling molecule in bacterial quorum sensing, a process that allows bacteria to communicate and coordinate gene expression based on population density. Specifically, PA-HSL has been reported to antagonize, or block, the activity of several LuxR-type transcriptional regulators, including TraR in Agrobacterium tumefaciens, LasR in E. coli, and LuxR in Vibrio fischeri.[1][3] By interfering with these signaling pathways, PA-HSL can inhibit quorum sensing-mediated processes such as biofilm formation and virulence factor production.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The final concentration of PA-HSL exceeds its solubility limit in the aqueous medium.- Increase the volume of the aqueous buffer to further dilute the PA-HSL. - Decrease the initial concentration of the PA-HSL stock solution. - Consider a gentle warming of the final solution (if experimentally permissible and compound stability is not compromised).
Inconsistent or no biological activity observed in experiments. - Degradation of PA-HSL due to improper storage or handling (e.g., prolonged storage in aqueous solution, exposure to high pH). - Inactivation of PA-HSL due to lactone ring opening. - Final concentration of the organic solvent (e.g., DMSO) is too high, affecting the biological system.- Prepare fresh stock and working solutions for each experiment. - Ensure the pH of the final aqueous solution is neutral or slightly acidic. - Perform a solvent control experiment to assess the effect of the solvent on your experimental system and ensure the final concentration is non-toxic (typically ≤ 0.1%).[2]
Difficulty in achieving complete dissolution in organic solvent. Insufficient solvent volume or mixing.- Increase the volume of the organic solvent. - Use sonication or gentle vortexing to aid dissolution.[2]

Quantitative Data Summary

SolventSolubility of PA-HSL
PBS (pH 7.2)0.1 mg/mL[1][2][3]
Dimethylformamide (DMF)30 mg/mL[1][3]
Dimethyl sulfoxide (DMSO)30 - 100 mg/mL[1][2][3]
Ethanol1 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a PA-HSL Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or 100 mg/mL).

  • Dissolution: Vortex the solution vigorously or use a sonicator until the PA-HSL is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a PA-HSL Working Solution in Aqueous Medium
  • Thawing: Thaw a single aliquot of the PA-HSL stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your desired sterile aqueous medium (e.g., cell culture medium, buffer) to the final working concentration. It is recommended to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Solvent Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific experiment (typically ≤ 0.1%).

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh solid PA-HSL dissolve Dissolve in DMSO to create stock solution weigh->dissolve Add DMSO store Store stock at -20°C/-80°C dissolve->store Aliquot thaw Thaw stock solution store->thaw dilute Dilute stock in aqueous medium thaw->dilute Add to medium incubate Incubate with biological system dilute->incubate Add to experiment analyze Analyze results incubate->analyze

Caption: A typical experimental workflow for preparing and using PA-HSL solutions.

luxr_activation cluster_outside Extracellular cluster_inside Intracellular AHL Native AHL LuxR_inactive Inactive LuxR AHL->LuxR_inactive Diffuses into cell LuxR_active Active LuxR Complex LuxR_inactive->LuxR_active Binds to LuxR DNA lux Box (DNA) LuxR_active->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Initiates

Caption: Simplified signaling pathway of LuxR activation by its native acyl-homoserine lactone (AHL).

pahsl_antagonism cluster_outside_ant Extracellular cluster_inside_ant Intracellular PAHSL PA-HSL LuxR LuxR Receptor PAHSL->LuxR Competitively binds NativeAHL Native AHL NativeAHL->LuxR Binding blocked NoBinding No Gene Transcription LuxR->NoBinding Inhibition of activation

Caption: Mechanism of LuxR antagonism by this compound (PA-HSL).

References

Potential for off-target effects of N-phenylacetyl-L-Homoserine lactone in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-phenylacetyl-L-Homoserine lactone (PAHSA). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of PAHSA in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAHSA) and what is its primary known function?

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. Primarily, these molecules are known for their role in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. In some bacterial species, such as Vibrio fischeri, N-phenylacetyl-L-homoserine lactones can act as antagonists or superagonists of quorum sensing.[1]

Q2: What are the potential on-target effects of PAHSA in mammalian cells?

While the primary role of many AHLs is in bacterial communication, a related class of lipids, palmitic acid esters of hydroxy stearic acids (also abbreviated as PAHSAs), has demonstrated beneficial metabolic effects in mammalian systems. These effects include improved insulin sensitivity, reduced inflammation, and protection of pancreatic beta cells.[2][3][4][5] It is important for researchers to distinguish between the bacterial quorum sensing molecule this compound and the mammalian lipid regulators. The content herein focuses on the former.

Q3: What are the potential off-target effects of this compound in mammalian cellular assays?

Given that this compound is structurally related to other AHLs that have been shown to have effects on eukaryotic cells, researchers should be aware of potential off-target effects. These can include:

  • Immunomodulation: Other AHLs have been reported to modulate immune responses and inflammation in mammalian cells.[6]

  • Alterations in Gene Expression: Interkingdom signaling can occur where bacterial signaling molecules influence gene expression in host cells.[6]

  • Cytotoxicity: At high concentrations, some small molecules can induce apoptosis or other forms of cell death.

Q4: How can I control for potential off-target effects in my experiments?

Several strategies can be employed to identify and control for off-target effects:

  • Use of Inactive Analogs: Synthesize or obtain a structurally similar analog of PAHSA that is known to be inactive in quorum sensing assays. This can serve as a negative control.

  • Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. This reduces the likelihood that the observed effect is an artifact of a single assay technology.

  • Dose-Response Curves: Perform comprehensive dose-response studies. On-target effects typically occur within a specific concentration range, while off-target effects may only appear at higher concentrations.

  • Cell Line Comparison: Test the effects of PAHSA in multiple cell lines, including those that are not expected to express the target of interest.

  • Rescue Experiments: If a specific target is hypothesized, attempt to rescue the phenotype by overexpressing the target or using a downstream activator.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent compound concentration due to poor mixing or precipitation. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Vortex the compound stock solution before dilution and visually inspect for precipitates. Consider sonication for compounds with low solubility.[7] 3. Avoid using the outer wells of the plate or fill them with media without cells.
No observable effect of the compound. 1. Compound degradation. 2. Incorrect concentration range. 3. Low cell sensitivity.1. AHLs can be susceptible to lactonolysis at basic pH.[8] Prepare fresh solutions and consider stability testing. 2. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. 3. Ensure the chosen cell line is appropriate for the expected biological activity. Consider using a positive control compound known to elicit a response.
Observed effect is not consistent with the proposed on-target mechanism. 1. Off-target effects are dominating the response. 2. The compound may have multiple biological targets.1. Implement the control strategies outlined in the FAQ section (inactive analogs, orthogonal assays). 2. Consider unbiased screening approaches like transcriptomics (RNA-seq) or proteomics to identify global changes in the cell and potential off-target pathways.
Cell death observed at expected active concentrations. 1. Cytotoxicity is a potential off-target effect. 2. Solvent toxicity (e.g., DMSO).1. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[7]

Experimental Protocols

Protocol 1: General Workflow for Assessing Off-Target Effects

This workflow provides a systematic approach to identifying potential off-target effects of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Specificity Testing cluster_phase3 Phase 3: Target Validation cluster_end Conclusion start Start: Hypothesis Generation dose_response Dose-Response & Viability Assays start->dose_response inactive_control Test Inactive Analog dose_response->inactive_control If effect observed orthogonal_assays Perform Orthogonal Assays dose_response->orthogonal_assays If effect observed cell_line_panel Screen Across Cell Line Panel dose_response->cell_line_panel If effect observed target_knockdown Target Knockdown/Knockout inactive_control->target_knockdown rescue_experiment Rescue Experiment orthogonal_assays->rescue_experiment global_profiling Transcriptomics/Proteomics cell_line_panel->global_profiling conclusion Conclusion on Specificity target_knockdown->conclusion rescue_experiment->conclusion global_profiling->conclusion

Caption: A stepwise workflow for the systematic evaluation of off-target effects.

Signaling Pathways

Diagram 1: Simplified Bacterial Quorum Sensing Circuit

This diagram illustrates the basic mechanism of N-acyl-homoserine lactone (AHL) mediated quorum sensing in bacteria, which is the primary context for this compound's activity.

quorum_sensing cluster_cell Bacterial Cell luxI AHL Synthase (LuxI homolog) ahl_out AHL (PAHSA) luxI->ahl_out Synthesizes luxR Receptor Protein (LuxR homolog) genes Target Genes luxR->genes Activates Transcription ahl_in AHL (PAHSA) ahl_out->ahl_in Diffuses into cell at high density ahl_in->luxR Binds to

Caption: Basic mechanism of AHL-mediated bacterial quorum sensing.

References

Strategies to prevent the hydrolysis of the lactone ring in N-phenylacetyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-phenylacetyl-L-Homoserine lactone (PAHSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability and handling of PAHSA in experimental settings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage, handling, and use of this compound (PAHSA), with a focus on preventing the hydrolysis of its critical lactone ring.

FAQ 1: My PAHSA solution seems to have lost activity. What could be the cause?

Loss of biological activity in your PAHSA solution is most commonly due to the hydrolysis of the homoserine lactone ring. This opens the ring structure, rendering the molecule unable to bind to its target receptors, such as LuxR-type proteins, and thus inactive in quorum sensing pathways.[1]

Troubleshooting Steps:

  • Check the pH of your solution: The stability of the lactone ring is highly pH-dependent. Alkaline conditions (pH > 7) significantly accelerate the rate of hydrolysis.[2][3] For instance, at a pH of 8.5, the stability of a similar N-acyl homoserine lactone (AHL) decreases to tens of minutes, whereas at pH 7, it can remain stable for several hours.[4] It is crucial to maintain a neutral or slightly acidic pH (pH < 7) to minimize hydrolysis.

  • Verify the storage temperature: Elevated temperatures increase the rate of hydrolysis.[4] For every 1°C increase in temperature, the hydrolysis rate can increase by a factor of 1.03 to 1.08, depending on the specific AHL.[4] Long-term storage should be at -20°C or lower in an appropriate solvent.

  • Consider the possibility of enzymatic degradation: If your experimental system involves biological matrices (e.g., cell culture media, tissue homogenates), be aware of the potential presence of enzymes such as lactonases and acylases, which can rapidly degrade PAHSA.[5][6]

FAQ 2: How can I prepare and store PAHSA solutions to maximize stability?

Proper preparation and storage are critical to prevent premature hydrolysis of PAHSA.

Recommended Protocol for Solution Preparation and Storage:

  • Solvent Selection: Dissolve PAHSA in a high-quality, anhydrous solvent such as DMSO or DMF for stock solutions.[7] For aqueous buffers, ensure the pH is maintained at or below 7.0. PBS at pH 7.2 can be used, but be mindful of the potential for slow hydrolysis over time.[7]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-30 mg/mL in DMSO or DMF) to minimize the volume of organic solvent added to your aqueous experimental setup.[7]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When not in use, keep solutions on ice.

  • Working Solutions: Prepare fresh working solutions in your experimental buffer immediately before use.

FAQ 3: I am observing a new peak in my HPLC/LC-MS analysis of a PAHSA sample. What is it?

The appearance of a new, more polar peak during the analysis of PAHSA is often indicative of the hydrolyzed product, N-phenylacetyl-L-Homoserine. This occurs due to the opening of the lactone ring.

Confirmation:

  • To confirm the identity of the new peak, you can intentionally hydrolyze a sample of your PAHSA standard by treating it with a mild base (e.g., 0.1 M NaOH) for a short period. The retention time of the resulting peak should match that of the unknown peak in your experimental sample.

  • Mass spectrometry can also be used to confirm the mass of the hydrolyzed product, which will be 18 atomic mass units (the mass of a water molecule) greater than the parent PAHSA molecule.

Quantitative Data on PAHSA Stability

The stability of the lactone ring is influenced by both pH and temperature. The following table summarizes the degradation kinetics of PAHSA under various conditions.

ConditionHalf-life (t½)Reference
pH 5.0, 23°C > 24 hours[4]
pH 6.5, 23°C Several hours[4]
pH 7.4, 23°C ~12-48 hours (general AHL)[8]
pH 8.5, 23°C Tens of minutes[4]
pH 7.4, 37°C Significantly reduced compared to 23°C[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of PAHSA and its hydrolysis.

Protocol 1: HPLC Analysis of PAHSA and its Hydrolyzed Product

This protocol allows for the separation and quantification of intact PAHSA and its hydrolyzed form.

Materials:

  • This compound (PAHSA) standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • Reversed-phase C18 column (e.g., 2.0 mm × 150.0 mm)

  • HPLC system with UV detector (set at 210 nm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a gradient of 10% Mobile Phase B for 3 minutes.

    • Increase to 100% Mobile Phase B over 21 minutes.

    • Hold at 100% Mobile Phase B for 2 minutes.

    • Return to 10% Mobile Phase B over 0.1 minutes and hold for 3.9 minutes to re-equilibrate the column.[9]

  • Sample Preparation:

    • Dilute PAHSA samples in the initial mobile phase composition.

    • If samples contain proteins, precipitate them by adding an equal volume of ice-cold acetonitrile, vortex, and centrifuge. Analyze the supernatant.

  • Injection and Detection:

    • Inject 10 µL of the sample.

    • Set the column temperature to 30°C.

    • Monitor the absorbance at 210 nm.[9] Intact PAHSA will have a longer retention time than its more polar hydrolyzed product.

Protocol 2: LC-MS/MS Quantification of PAHSA Degradation

This method provides high sensitivity and specificity for the detection and quantification of PAHSA and its degradation products.

Materials:

  • PAHSA standard

  • LC-MS/MS system with a high-resolution mass spectrometer

  • C18 reversed-phase column

  • LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Sample Extraction (from biological matrices):

    • Centrifuge the sample to remove cells and debris.

    • Extract the supernatant three times with an equal volume of acidified ethyl acetate (0.1% formic acid).

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of methanol or acetonitrile for analysis.[9]

  • LC Separation:

    • Use a similar gradient as described in the HPLC protocol, optimized for your specific column and system.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use a full scan to identify the parent ion mass of PAHSA.

    • Perform fragmentation (MS/MS) of the parent ion to generate a characteristic fragmentation pattern for confirmation and quantification.

Visualizations

Signaling Pathway of PAHSA with a LuxR-type Receptor

The following diagram illustrates the general mechanism of action for N-acyl homoserine lactones, including PAHSA, in bacterial quorum sensing.

PAHSA_Signaling cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase PAHSA_in PAHSA LuxI->PAHSA_in Synthesis LuxR LuxR-type Receptor (inactive) PAHSA_in->LuxR Binding PAHSA_out PAHSA PAHSA_in->PAHSA_out Diffusion (High Intracellular Concentration) Complex PAHSA-LuxR Complex (active) DNA Target Genes Complex->DNA Binds & Activates Transcription mRNA mRNA DNA->mRNA Transcription Proteins Effector Proteins mRNA->Proteins Translation Phenotype Group Behavior (e.g., Biofilm Formation, Virulence Factor Production) Proteins->Phenotype Leads to PAHSA_out->PAHSA_in Diffusion (High Extracellular Concentration)

Caption: Quorum sensing signaling pathway mediated by PAHSA.

Experimental Workflow for Assessing PAHSA Stability

This diagram outlines the key steps in an experiment designed to evaluate the stability of PAHSA under different conditions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation A1 Prepare PAHSA Stock Solution B1 Incubate PAHSA in Buffers at Different Temperatures A1->B1 A2 Prepare Buffers (Varying pH) A2->B1 C1 Take Aliquots at Time Points B1->C1 C2 Quench Reaction (e.g., Acetonitrile) C1->C2 C3 Analyze by HPLC or LC-MS/MS C2->C3 D1 Quantify Peak Areas (PAHSA & Hydrolyzed Product) C3->D1 D2 Calculate Degradation Rate and Half-life D1->D2

Caption: Workflow for determining PAHSA stability.

Logical Relationship of Factors Affecting PAHSA Hydrolysis

This diagram illustrates the key factors that contribute to the degradation of PAHSA.

Hydrolysis_Factors cluster_factors Factors Promoting Hydrolysis A PAHSA (Intact Lactone) B Hydrolyzed PAHSA (Inactive) A->B Hydrolysis F1 High pH (>7.0) F1->B F2 High Temperature F2->B F3 Enzymes (Lactonases, Acylases) F3->B

Caption: Factors influencing PAHSA hydrolysis.

References

Improving the yield and purity of synthetic N-phenylacetyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-phenylacetyl-L-Homoserine lactone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inefficient Acylation: Incomplete reaction between L-homoserine lactone hydrobromide and phenylacetyl chloride.- Ensure the L-homoserine lactone hydrobromide is fully dissolved or suspended in the aqueous base solution before adding the phenylacetyl chloride. - Add the phenylacetyl chloride dropwise to the reaction mixture at 0°C to control the exothermic reaction and minimize side reactions. - Vigorously stir the biphasic mixture to ensure adequate mixing of reactants. - Use a slight excess (1.1-1.2 equivalents) of phenylacetyl chloride.
Hydrolysis of Phenylacetyl Chloride: The acyl chloride is sensitive to water and can hydrolyze back to phenylacetic acid, especially under basic conditions.- Perform the reaction at a low temperature (0°C) to slow down the rate of hydrolysis. - Add the phenylacetyl chloride slowly to the reaction mixture. - Ensure the organic solvent is anhydrous if using a single-phase system, though a biphasic Schotten-Baumann reaction is common.
Degradation of Homoserine Lactone Ring (Lactonolysis): The lactone ring is susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.- Maintain the pH of the aqueous phase between 8-10. A pH that is too high will accelerate lactone hydrolysis. - Keep the reaction temperature at 0°C and avoid prolonged reaction times. - Work up the reaction promptly after completion to neutralize the base.
Low Product Purity (Multiple Spots on TLC) Presence of Unreacted Phenylacetic Acid: Hydrolyzed phenylacetyl chloride will result in phenylacetic acid as a major impurity.- During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like phenylacetic acid. - Purify the crude product using silica gel column chromatography. Phenylacetic acid is more polar and will elute differently than the desired product.
Formation of Diacylated Byproduct: Excess phenylacetyl chloride can potentially react with the hydroxyl group of the opened lactone ring if hydrolysis occurs.- Use a controlled stoichiometry of phenylacetyl chloride (no more than 1.2 equivalents). - Add the acyl chloride slowly to the reaction.
Presence of Unreacted L-homoserine lactone: Incomplete reaction will leave the starting material in the product mixture.- L-homoserine lactone is highly soluble in water and should be largely removed during the aqueous workup. - If it persists, it can be separated by column chromatography as it is significantly more polar than the product.
Difficulty in Product Isolation/Purification Emulsion Formation During Workup: Vigorous shaking of the biphasic mixture during extraction can lead to stable emulsions.- Gently invert the separatory funnel instead of vigorous shaking. - Addition of brine (saturated NaCl solution) can help to break up emulsions.
Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate.- Optimize the mobile phase for column chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation. - Monitor fractions carefully by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic method for this compound?

A1: The most common and robust method is the Schotten-Baumann reaction.[1][2][3] This involves the acylation of L-homoserine lactone hydrobromide with phenylacetyl chloride in a biphasic system consisting of an organic solvent (like dichloromethane or ethyl acetate) and an aqueous basic solution (such as sodium bicarbonate or sodium carbonate).[4][5]

Q2: What are the typical yields and purity I can expect?

A2: While specific yields for this compound are not always reported, yields for similar N-acyl-homoserine lactones synthesized under Schotten-Baumann conditions are generally good to excellent, often ranging from 70% to over 90% after purification.[1][6] Purity of ≥95% is achievable with careful purification by column chromatography.[7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][9] Use a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1 v/v) to separate the product from the starting materials. The product, this compound, will have a higher Rf value than the highly polar L-homoserine lactone starting material. Phenylacetic acid, a potential byproduct, will also have a different Rf value.

Q4: What is the best way to purify the crude product?

A4: Purification is typically achieved by silica gel column chromatography.[10][11][12] A gradient elution with a mixture of hexane and ethyl acetate is often effective. Start with a low polarity mobile phase (e.g., 20-30% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate to elute the product.

Q5: How should I store the purified this compound?

A5: The purified compound should be stored as a solid in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • L-homoserine lactone hydrobromide

  • Phenylacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-homoserine lactone hydrobromide (1 equivalent) and sodium bicarbonate (2.5 equivalents) in water. Cool the flask to 0°C in an ice bath.

  • Addition of Reactants: To the cooled aqueous solution, add an equal volume of dichloromethane. While stirring vigorously, add phenylacetyl chloride (1.1 equivalents) dissolved in a small amount of dichloromethane dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir vigorously at 0°C for 2-3 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Collect the fractions containing the pure product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Data Presentation

Parameter Condition A (Standard) Condition B (Optimized for Yield) Condition C (Potential for Impurities)
Temperature 0°C to Room Temp0°C throughoutRoom Temperature
Equivalents of Acyl Chloride 1.11.2>1.5
Base NaHCO₃Na₂CO₃ (stronger base)NaOH (very strong base)
Expected Yield Good (70-85%)Potentially Higher (>85%)Variable, may be lower due to side reactions
Expected Purity (Post-Workup) GoodGoodLower, more byproducts
Primary Impurity Risk Phenylacetic acidPhenylacetic acidPhenylacetic acid, lactone hydrolysis products

Visualizations

Signaling Pathways

This compound is known to act as an antagonist in the quorum-sensing pathways of several bacteria, including the LasR system in Pseudomonas aeruginosa and the TraR system in Agrobacterium tumefaciens.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3O_C12_HSL_out 3-oxo-C12-HSL LasR_inactive Inactive LasR 3O_C12_HSL_out->LasR_inactive Binds and Activates PAHL_out N-phenylacetyl-L- Homoserine lactone PAHL_out->LasR_inactive Competitively Binds LasI LasI Synthase LasI->3O_C12_HSL_out Synthesizes LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerizes LasR_inhibited Inhibited LasR LasR_inactive->LasR_inhibited Virulence_genes Virulence Gene Expression LasR_active->Virulence_genes Promotes LasR_inhibited->Virulence_genes Inhibits

Caption: Antagonism of the LasR signaling pathway by this compound.

TraR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3O_C8_HSL_out 3-oxo-C8-HSL TraR_inactive Inactive TraR 3O_C8_HSL_out->TraR_inactive Binds and Activates PAHL_out N-phenylacetyl-L- Homoserine lactone PAHL_out->TraR_inactive Competitively Binds TraI TraI Synthase TraI->3O_C8_HSL_out Synthesizes TraR_active Active TraR Dimer TraR_inactive->TraR_active Dimerizes TraR_inhibited Inhibited TraR TraR_inactive->TraR_inhibited Ti_plasmid_conjugation Ti Plasmid Conjugation TraR_active->Ti_plasmid_conjugation Promotes TraR_inhibited->Ti_plasmid_conjugation Inhibits

Caption: Antagonism of the TraR signaling pathway by this compound.

Experimental Workflow

Synthesis_Workflow start Start reaction Schotten-Baumann Reaction (L-homoserine lactone HBr + Phenylacetyl Chloride) start->reaction workup Aqueous Workup (DCM extraction, acid/base washes) reaction->workup purification Silica Gel Column Chromatography workup->purification analysis Purity and Identity Confirmation (TLC, NMR, MS) purification->analysis product Pure this compound analysis->product

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Refinement of Analytical Techniques for N-phenylacetyl-L-Homoserine lactone (PAHL) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and analysis of N-phenylacetyl-L-Homoserine lactone (PAHL).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of PAHL using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions between the aromatic ring of PAHL and residual silanols on the silica-based column. - Inappropriate mobile phase pH causing ionization of PAHL. - Column overload.- Use a column with end-capping or a base-deactivated stationary phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of PAHL to ensure it is in a single ionic state.[1] - Reduce the sample concentration or injection volume.[2] - Add a competing base, like triethylamine (TEA), to the mobile phase to mask silanol groups.[3]
Poor Resolution - Inadequate separation from other sample matrix components. - Suboptimal mobile phase composition.- Optimize the gradient elution profile by adjusting the solvent ratio and gradient time. - Experiment with different stationary phases (e.g., C18, phenyl-hexyl). - Ensure the mobile phase components are miscible and properly degassed.[4]
Ghost Peaks - Contamination in the mobile phase, injection system, or sample. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases. - Implement a thorough needle wash program between injections. - Run blank injections to identify the source of contamination.
Fluctuating Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Pump malfunction or leaks.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a stable temperature. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Possible Cause(s) Suggested Solution(s)
Ion Suppression/Enhancement (Matrix Effects) - Co-eluting matrix components interfering with the ionization of PAHL.[5]- Optimize chromatographic separation to separate PAHL from interfering compounds.[6] - Use a matrix-matched calibration curve for accurate quantification.[7][8] - Employ sample preparation techniques like solid-phase extraction (SPE) to remove matrix components. - Consider using a stable isotope-labeled internal standard.[9]
Low Sensitivity - Suboptimal ionization source parameters. - Inefficient fragmentation. - PAHL degradation in the source.- Optimize ESI parameters (e.g., spray voltage, gas flow, temperature). - Perform collision energy optimization to find the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). - Ensure the stability of PAHL under the chosen source conditions.
Inconsistent Quantification - Variability in sample preparation. - Matrix effects. - Instability of PAHL in prepared samples.- Standardize the sample extraction and preparation protocol. - Address matrix effects as described above. - Analyze samples promptly after preparation or store them under conditions that ensure PAHL stability (e.g., low temperature, protection from light).
Biosensor-Based Detection
Problem Possible Cause(s) Suggested Solution(s)
No or Weak Signal - The biosensor strain is not responsive to PAHL. - The concentration of PAHL is below the detection limit of the biosensor.[10] - The presence of inhibitory compounds in the sample extract.- Select a biosensor known to respond to a broad range of AHLs or one specifically sensitive to aromatic AHLs.[10] - Concentrate the sample extract to increase the PAHL concentration. - Purify the sample extract to remove potential inhibitors.
False Positives - The biosensor is activated by other molecules in the sample. - Cross-contamination.- Use a negative control (e.g., an extract from a bacterial strain known not to produce AHLs). - Confirm the presence of PAHL using a secondary, more specific method like LC-MS/MS. - Ensure aseptic techniques to prevent contamination.
High Background Signal - Autostimulation of the biosensor. - Media components activating the reporter gene.- Optimize the growth conditions and cell density of the biosensor. - Use a minimal medium that does not interfere with the reporter system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for the UV detection of this compound (PAHL) in HPLC?

A1: Due to the presence of the phenyl ring, PAHL exhibits UV absorbance. The optimal wavelength for detection is typically around 254 nm. However, it is recommended to perform a UV scan of a PAHL standard to determine the exact wavelength of maximum absorbance for your specific experimental conditions.

Q2: How can I confirm the identity of a peak suspected to be PAHL in my chromatogram?

A2: The most reliable method for confirming the identity of a peak is to use high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). By comparing the mass-to-charge ratio (m/z) and fragmentation pattern of your sample peak with that of a pure PAHL standard, you can achieve confident identification.[11]

Q3: What are the key fragment ions to monitor for PAHL in an MS/MS experiment?

A3: In positive ion mode ESI-MS/MS, a characteristic fragment ion for N-acyl homoserine lactones is the lactone ring fragment at m/z 102.0. The precursor ion for PAHL (C₁₂H₁₃NO₃) would be [M+H]⁺ at m/z 220.1. Therefore, the transition of m/z 220.1 → 102.0 is a highly specific transition to monitor for PAHL.

Q4: Are there commercially available biosensors specifically for PAHL?

A4: While there are no commercially available biosensors exclusively for PAHL, several well-characterized biosensor strains can be used for its detection. These are typically based on LuxR-type receptors from bacteria like Agrobacterium tumefaciens or Chromobacterium violaceum, which can respond to a range of AHLs, including those with aromatic side chains.[12][13] It is important to characterize the response of your chosen biosensor to a PAHL standard to determine its sensitivity and specificity.

Q5: What are the best practices for storing PAHL standards and samples?

A5: PAHL, like other AHLs, can be susceptible to degradation, particularly through pH-dependent lactonolysis of the homoserine lactone ring.[14] It is recommended to store stock solutions of PAHL in an anhydrous organic solvent such as acetonitrile or DMSO at -20°C or lower. Aqueous samples should be prepared fresh or stored at low pH (around 2-3) and low temperature to minimize degradation.[14]

Data Presentation

Table 1: Comparison of Analytical Techniques for PAHL Detection

Technique Typical Limit of Detection (LOD) Throughput Specificity Quantitative Capability Instrumentation Cost
HPLC-UV ~1 µMMediumLowGoodMedium
LC-MS/MS 1-100 nM[4][15]MediumHighExcellentHigh
GC-MS ~10 µMMediumHighGoodHigh
TLC-Biosensor Overlay 0.5 fmol - 1 pmol[16]HighMediumSemi-quantitativeLow
Whole-Cell Biosensors 10-300 nM[17]HighMediumSemi-quantitativeLow

Experimental Protocols

Protocol 1: LC-MS/MS for the Quantification of PAHL

This protocol provides a general framework for the quantitative analysis of PAHL from bacterial culture supernatants.

1. Sample Preparation (Liquid-Liquid Extraction) a. Centrifuge the bacterial culture to pellet the cells. b. Acidify the supernatant to a pH of ~3.0 with formic acid. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Analysis a. HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). b. Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid. c. Gradient: A linear gradient from 10% to 90% Solvent B over 10 minutes, followed by a re-equilibration step. d. Flow Rate: 0.3 mL/min. e. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. f. MS/MS Parameters:
  • Precursor Ion: m/z 220.1
  • Product Ion: m/z 102.0
  • Optimize collision energy and other source parameters for maximum signal intensity.

3. Quantification a. Prepare a calibration curve using a serial dilution of a pure PAHL standard in the same matrix as the samples (matrix-matched standards). b. Plot the peak area of the PAHL transition against the concentration of the standards. c. Determine the concentration of PAHL in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Biosensor Assay for PAHL Detection

This protocol describes a simple agar plate-based assay using a biosensor strain like Agrobacterium tumefaciens NTL4(pZLR4).

1. Preparation of Biosensor Plates a. Prepare LB agar plates supplemented with the appropriate antibiotic for the biosensor strain and X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). b. Grow an overnight culture of the biosensor strain. c. Inoculate fresh LB broth with the overnight culture and grow to an OD₆₀₀ of ~0.5. d. Spread a lawn of the biosensor culture onto the prepared agar plates.

2. Sample Application a. Prepare extracts of the bacterial cultures to be tested for PAHL production as described in Protocol 1, step 1. b. Spot a small volume (e.g., 5 µL) of the reconstituted extract onto the center of the biosensor lawn. c. As a positive control, spot a known concentration of PAHL standard. d. As a negative control, spot an extract from a known PAHL-negative bacterial strain or the extraction solvent.

3. Incubation and Observation a. Incubate the plates at the optimal growth temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours. b. A positive result is indicated by the development of a colored zone (e.g., blue for a lacZ-based reporter with X-Gal) around the sample spot, indicating the activation of the reporter gene by PAHL. The size and intensity of the zone can provide a semi-quantitative measure of the PAHL concentration.

Visualizations

PAHL_Signaling_Pathway cluster_cell Bacterial Cell PAHL_Synthase PAHL Synthase (e.g., LuxI homolog) PAHL_ext Extracellular PAHL PAHL_Synthase->PAHL_ext Diffusion LuxR_Receptor LuxR-type Receptor PAHL_LuxR_Complex PAHL-LuxR Complex LuxR_Receptor->PAHL_LuxR_Complex Target_Genes Target Genes (e.g., for virulence, biofilm formation) PAHL_LuxR_Complex->Target_Genes Activation Precursors S-adenosylmethionine + Phenylacetyl-ACP Precursors->PAHL_Synthase Synthesis PAHL_ext->LuxR_Receptor Binding

Caption: Generalized signaling pathway of this compound (PAHL) in a bacterial cell.

Experimental_Workflow Start Start: Bacterial Culture Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Start->Extraction Analysis Analytical Detection Extraction->Analysis LCMS LC-MS/MS (Quantitative & Confirmatory) Analysis->LCMS High Specificity HPLC HPLC-UV (Quantitative) Analysis->HPLC Quantitative Biosensor Biosensor Assay (Screening & Semi-quantitative) Analysis->Biosensor High Throughput Data Data Analysis & Interpretation LCMS->Data HPLC->Data Biosensor->Data

Caption: General experimental workflow for the detection and analysis of PAHL.

References

Validation & Comparative

A Comparative Analysis of N-phenylacetyl-L-Homoserine Lactone and Other Quorum Sensing Inhibitors in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa, a notorious opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and the formation of biofilms, rendering infections difficult to treat. The N-acyl-L-homoserine lactone (AHL) signaling pathway, primarily governed by the Las and Rhl systems, is a key regulator of P. aeruginosa pathogenicity and a promising target for novel anti-virulence therapies. This guide provides a comparative analysis of N-phenylacetyl-L-homoserine lactone (pAHL) and other prominent QS inhibitors, with a focus on their efficacy in disrupting these critical pathogenic behaviors.

The Pseudomonas aeruginosa Quorum Sensing Network

The QS network in P. aeruginosa is a complex hierarchical system. The Las system, composed of the LasI synthase and the LasR receptor, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The Rhl system, consisting of the RhlI synthase and the RhlR receptor, utilizes N-butanoyl-L-homoserine lactone (C4-HSL). The Las system is positioned at the top of this hierarchy and positively regulates the Rhl system. Both systems control the expression of a large number of genes responsible for virulence factors such as elastase, pyocyanin, and components of the biofilm matrix.

G cluster_las Las System cluster_rhl Rhl System LasI LasI oxo_C12_HSL 3-oxo-C12-HSL LasI->oxo_C12_HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates Virulence Virulence Factor Production LasR->Virulence oxo_C12_HSL->LasR Binds to C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm C4_HSL->RhlR Binds to

Figure 1: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa.

Comparative Efficacy of Quorum Sensing Inhibitors

The following tables summarize the quantitative data on the inhibitory effects of this compound (pAHL) and other selected QS inhibitors on key virulence-related phenotypes in P. aeruginosa.

Inhibition of Biofilm Formation

Biofilm formation is a critical step in the establishment of chronic P. aeruginosa infections, providing protection against host immune responses and antibiotics. The ability of QS inhibitors to prevent biofilm formation is a key measure of their potential therapeutic value.

InhibitorConcentration (µM)Biofilm Inhibition (%)Bacterial StrainReference
This compound (pAHL) 100~50PAO1[Geske et al., 2005]
meta-bromo-thiolactone (mBTL) 100~80PA14[O'Loughlin et al., 2013][1]
V-06-018 100Not specifiedPAO1[Müh et al., 2006]
PD12 100Not specifiedPAO1[Müh et al., 2006]
N-decanoyl cyclopentylamide (C10-CPA) 100~70PAO1[Ishida et al., 2007]
Inhibition of Virulence Factor Production

P. aeruginosa produces a variety of virulence factors that contribute to its pathogenicity. Elastase (encoded by lasB) and pyocyanin are two major virulence factors regulated by the Las and Rhl systems, respectively.

Table 2: Inhibition of Elastase Activity

InhibitorConcentration (µM)Elastase Inhibition (%)IC50 (µM)Bacterial StrainReference
This compound (pAHL) Data not availableData not availableData not availablePAO1
meta-bromo-thiolactone (mBTL) 100Not specifiedNot specifiedPA14[O'Loughlin et al., 2013][1]
V-06-018 100~7510PAO1[Müh et al., 2006]
PD12 1~400.03PAO1[Müh et al., 2006]
N-decanoyl cyclopentylamide (C10-CPA) 100~8080PAO1[Ishida et al., 2007]

Table 3: Inhibition of Pyocyanin Production

InhibitorConcentration (µM)Pyocyanin Inhibition (%)IC50 (µM)Bacterial StrainReference
This compound (pAHL) Data not availableData not availableData not availablePAO1
meta-bromo-thiolactone (mBTL) 100~908PA14[O'Loughlin et al., 2013][1]
V-06-018 100~9018PAO1[Müh et al., 2006, O'Loughlin et al., 2013][1]
PD12 1~40Not specifiedPAO1[Müh et al., 2006]
N-decanoyl cyclopentylamide (C10-CPA) 100~85Not specifiedPAO1[Ishida et al., 2007]

Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation in a static microtiter plate model.

G cluster_workflow Biofilm Inhibition Assay Workflow A Prepare bacterial culture and inhibitor solutions B Add culture and inhibitor to 96-well plate A->B C Incubate to allow biofilm formation B->C D Wash plate to remove planktonic cells C->D E Stain biofilm with 0.1% crystal violet D->E F Wash away excess stain E->F G Solubilize bound stain with ethanol/acetic acid F->G H Measure absorbance at ~570-590 nm G->H

Figure 2: Workflow for the crystal violet biofilm inhibition assay.

Protocol:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa in a suitable medium (e.g., LB broth) at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02) in fresh medium.

  • Plate Setup: Add the desired concentrations of the test inhibitor and the bacterial inoculum to the wells of a 96-well microtiter plate. Include appropriate controls (no inhibitor, no bacteria).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Washing: Carefully discard the culture medium and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add an appropriate solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength between 570 and 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of elastase, a key virulence factor secreted by P. aeruginosa, by quantifying the degradation of a colorimetric substrate.

G cluster_workflow Elastase Activity Assay Workflow A Culture P. aeruginosa with/without inhibitor B Collect cell-free supernatant A->B C Incubate supernatant with Elastin-Congo Red B->C D Pellet undigested substrate by centrifugation C->D E Measure absorbance of supernatant at ~495 nm D->E

Figure 3: Workflow for the Elastin-Congo Red elastase activity assay.

Protocol:

  • Culture and Supernatant Collection: Grow P. aeruginosa in the presence of the test inhibitor. After incubation, centrifuge the culture to pellet the bacterial cells and collect the cell-free supernatant, which contains the secreted elastase.

  • Reaction Setup: Prepare a reaction mixture containing the bacterial supernatant and Elastin-Congo Red as the substrate in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with agitation.

  • Reaction Termination: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid) or by centrifugation to pellet the remaining insoluble Elastin-Congo Red.

  • Quantification: Measure the absorbance of the supernatant at approximately 495 nm. The amount of soluble Congo Red released is proportional to the elastase activity.

Pyocyanin Quantification Assay

This assay quantifies the production of the blue-green pigment pyocyanin, a virulence factor involved in oxidative stress and host cell damage.

G cluster_workflow Pyocyanin Quantification Workflow A Culture P. aeruginosa with/without inhibitor B Collect cell-free supernatant A->B C Extract pyocyanin with chloroform B->C D Back-extract into an acidic aqueous phase (e.g., 0.2 M HCl) C->D E Measure absorbance of the pink/red acidic phase at ~520 nm D->E

Figure 4: Workflow for the pyocyanin quantification assay.

Protocol:

  • Culture and Supernatant Collection: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with the test inhibitor. Centrifuge the culture and collect the cell-free supernatant.

  • Extraction: Extract the pyocyanin from the supernatant into chloroform. Pyocyanin will impart a blue color to the chloroform layer.

  • Acidification: Back-extract the pyocyanin from the chloroform layer into an acidic aqueous solution (e.g., 0.2 M HCl). This will cause the pyocyanin to turn a pink to red color.

  • Quantification: Measure the absorbance of the acidified aqueous layer at approximately 520 nm. The concentration of pyocyanin can be calculated using its molar extinction coefficient.

Conclusion

The data presented in this guide highlight the potential of this compound and other synthetic molecules as inhibitors of quorum sensing in Pseudomonas aeruginosa. While pAHL demonstrates moderate activity in inhibiting biofilm formation, other compounds such as meta-bromo-thiolactone (mBTL) and N-decanoyl cyclopentylamide (C10-CPA) show more potent and broader-spectrum inhibition of both biofilm formation and the production of key virulence factors. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate these and other novel quorum sensing inhibitors. The continued exploration of such compounds holds significant promise for the development of new anti-virulence strategies to combat the challenges posed by P. aeruginosa infections.

References

Unveiling the Structure-Activity Relationship of N-phenylacetyl-L-Homoserine Lactone and its Synthetic Analogs as Quorum Sensing Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The intricate world of bacterial communication, or quorum sensing (QS), presents a compelling target for the development of novel anti-infective therapies. By disrupting the signaling pathways that govern virulence factor production and biofilm formation, QS inhibitors offer a promising alternative to traditional antibiotics. At the forefront of this research is the exploration of N-acyl-L-homoserine lactone (AHL) analogs. This guide provides a detailed comparison of N-phenylacetyl-L-Homoserine lactone (PAH-HSL) and its synthetic derivatives, focusing on their structure-activity relationships in modulating QS pathways. We present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to empower researchers in the rational design of next-generation QS inhibitors.

Quantitative Comparison of Inhibitory Activity

The potency of PAH-HSL and its analogs as QS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of PAH-HSL derivatives against three common LuxR-type reporter strains: Agrobacterium tumefaciens TraR, Pseudomonas aeruginosa LasR, and Vibrio fischeri LuxR. These values are indicative of the compounds' ability to antagonize the native AHL signal and disrupt QS-mediated gene expression.

CompoundStructureA. tumefaciens TraR IC50 (µM)E. coli LasR IC50 (µM)V. fischeri LuxR IC50 (µM)
PAH-HSL (1) This compound1.251.720.86
4-Bromo-PAH-HSL N-(4-bromophenylacetyl)-L-Homoserine lactonePotent InhibitorPotent InhibitorPotent Inhibitor
3-Nitro-PAH-HSL N-(3-nitrophenylacetyl)-L-Homoserine lactone--Superagonist
Phenylpropionyl-HSL (PPHL) N-phenylpropionyl-L-Homoserine lactoneMinimal ActivityMinimal ActivityMinimal Activity
4-Bromo-PPHL N-(4-bromophenylpropionyl)-L-Homoserine lactonePotent InhibitorPotent InhibitorPotent Inhibitor
Phenoxyacetyl-HSL (POHL) N-phenoxyacetyl-L-Homoserine lactone-Moderate Inhibitor-
4-Trifluoromethoxy-POHL N-(4-trifluoromethoxyphenoxyacetyl)-L-Homoserine lactoneStrong InhibitorModerate Inhibitor-

Data compiled from a study evaluating a focused library of N-aryl L-homoserine lactones.[1]

Experimental Protocols

The determination of the QS inhibitory activity of PAH-HSL analogs relies on robust and reproducible bioassays. Below are detailed methodologies for the key experiments cited in the quantitative data table.

General Reporter Gene Assay for QS Inhibition

This protocol describes a common method for screening compounds for their ability to inhibit AHL-mediated QS using bacterial reporter strains. These strains are engineered to express a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) in response to the activation of a specific LuxR-type receptor by its cognate AHL.

a. Materials:

  • Bacterial reporter strains (e.g., E. coli DH5α carrying a LasR expression plasmid and a lasB-lacZ reporter plasmid).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • Cognate N-acyl-L-homoserine lactone (AHL) autoinducer (e.g., 3-oxo-C12-HSL for LasR).

  • Test compounds (PAH-HSL and its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Microplate reader for measuring absorbance and reporter gene activity (e.g., colorimetric for β-galactosidase or luminometer for luciferase).

  • Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase or luciferin for luciferase).

b. Procedure:

  • Culture Preparation: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.4).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of the cognate AHL (typically at its EC50 value for reporter activation).

    • Varying concentrations of the test compound.

    • A constant volume of the reporter strain culture.

    • Include controls: no AHL (negative control), AHL only (positive control), and solvent control.

  • Incubation: Incubate the plate at 30°C or 37°C for a specified period (e.g., 4-6 hours) to allow for gene expression.

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Perform the specific reporter assay according to the manufacturer's instructions to measure reporter gene activity. For a β-galactosidase assay, this typically involves cell lysis and addition of ONPG, followed by measuring absorbance at 420 nm. For a luciferase assay, a lysis reagent and luciferin are added, and luminescence is measured.

  • Data Analysis:

    • Normalize the reporter gene activity to cell density (Reporter Activity / OD600).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Bioluminescence Inhibition Assay in Vibrio fischeri

This assay specifically measures the inhibition of light production in Vibrio fischeri, a process directly controlled by the LuxR/LuxI QS system.

a. Materials:

  • Vibrio fischeri strain (e.g., MJ1).

  • Photobacterium broth or a suitable marine broth.

  • Test compounds dissolved in a suitable solvent.

  • Luminometer.

  • 96-well microtiter plates (white, clear-bottom for simultaneous OD readings).

b. Procedure:

  • Culture Preparation: Grow an overnight culture of Vibrio fischeri at 28°C with shaking.

  • Assay Setup: In a 96-well plate, add varying concentrations of the test compound and a standardized inoculum of the Vibrio fischeri culture.

  • Incubation: Incubate the plate at 28°C for a defined period, allowing for bacterial growth and autoinduction of luminescence.

  • Measurement: Measure both the luminescence and the optical density (OD600) of each well at regular intervals.

  • Data Analysis:

    • Normalize the luminescence readings to the cell density (Luminescence / OD600).

    • Calculate the percentage of inhibition of luminescence for each compound concentration compared to the untreated control.

    • Determine the IC50 value as described in the general reporter gene assay.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

QuorumSensingInhibition cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL AHL Autoinducer LuxR LuxR (Receptor) AHL->LuxR Binds & Activates Inhibitor PAH-HSL Analog Inhibitor->LuxR Competitively Inhibits LuxI LuxI (Synthase) LuxI->AHL DNA Target DNA (lux operon) LuxR->DNA Binds Transcription Transcription & Translation DNA->Transcription Virulence Virulence Factors & Biofilm Formation Transcription->Virulence

Caption: Competitive inhibition of the LuxR-type quorum sensing pathway by PAH-HSL analogs.

ExperimentalWorkflow start Start culture Prepare Reporter Strain Culture start->culture plate Set up 96-well Plate: - Reporter Strain - Cognate AHL - Test Compounds culture->plate incubate Incubate at Optimal Temperature plate->incubate measure Measure OD600 and Reporter Gene Activity incubate->measure analyze Analyze Data: - Normalize Activity - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: General workflow for a quorum sensing inhibitor screening assay.

Conclusion

The structure-activity relationship of this compound and its analogs reveals critical insights for the design of potent quorum sensing inhibitors. Modifications to the phenyl ring and the acyl chain length significantly impact the inhibitory activity and receptor selectivity. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to develop novel anti-virulence strategies by targeting bacterial communication. Further exploration of this chemical space holds the potential to yield highly effective and specific modulators of quorum sensing for therapeutic applications.

References

A Researcher's Guide to N-phenylacetyl-L-Homoserine Lactone as a Positive Control in Quorum Sensing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in designing robust quorum sensing (QS) experiments. This guide provides a comprehensive comparison of N-phenylacetyl-L-Homoserine lactone (PAH-L-HSL) and its analogs with other commonly used positive controls, supported by experimental data and detailed protocols to ensure reproducible results.

This compound (PAH-L-HSL) and its derivatives have emerged as valuable tools in the study of quorum sensing, a cell-to-cell communication process in bacteria that regulates a wide range of physiological activities, including virulence factor production and biofilm formation. The ability of these synthetic molecules to act as either agonists or antagonists of QS receptors makes them suitable candidates for positive controls in screening assays for novel QS inhibitors or activators.

Comparison of this compound Analogs and Other Positive Controls

The efficacy of a positive control in a quorum sensing assay is determined by its potency, specificity, and stability under experimental conditions. This section compares PAH-L-HSL and its analogs with other N-acyl homoserine lactones (AHLs) commonly used for this purpose.

Potency and Agonistic Activity

The potency of a QS agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the ligand required to elicit 50% of the maximum response. Studies on a series of PAH-L-HSL analogs in Vibrio fischeri have demonstrated a wide range of agonistic activities, with some analogs exhibiting superagonistic properties compared to the native autoinducer, N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).

CompoundReporter StrainEC50 (µM)Relative Activity vs. Native LigandReference
This compoundV. fischeri> 100Weak Agonist/Antagonist[1]
N-(4-bromophenylacetyl)-L-HSLV. fischeri~5Potent Antagonist[1]
N-(3-nitrophenylacetyl)-L-HSLV. fischeri0.3Superagonist (10-fold > 3-oxo-C6-HSL)[1]
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)V. fischeri3Native Agonist[1]
N-(4-bromophenylacetyl)-L-HSL (4-Br-PHL)P. aeruginosa-Used as a positive control for QS inhibition[2]

Note: The activity of these compounds can vary significantly depending on the bacterial species and the specific LuxR-type receptor being targeted.

Specificity

The specificity of an AHL analog refers to its ability to interact with a particular QS receptor. While some AHLs can activate a broad range of receptors, others exhibit a high degree of specificity. The phenylacetyl moiety in PAH-L-HSL provides a unique structural feature that can influence its interaction with the ligand-binding pocket of LuxR-type proteins. This can lead to either agonistic or antagonistic effects depending on the specific receptor. For instance, while some PAH-L-HSL analogs are potent agonists in V. fischeri, others act as antagonists.[1]

Stability

The stability of AHLs is a critical factor in the reproducibility of quorum sensing experiments. The lactone ring of AHLs is susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures. This hydrolysis results in the formation of the corresponding N-acyl homoserine, which is inactive as a QS signal. The stability of AHLs is also influenced by the length of the acyl chain, with longer chains generally conferring greater stability.[3] When preparing stock solutions and performing assays, it is crucial to consider the pH of the media and the incubation temperature to minimize the degradation of the positive control.

Experimental Protocols

This section provides detailed protocols for two common quorum sensing assays that can utilize this compound or other AHLs as a positive control.

Protocol 1: Violacein Induction Assay in Chromobacterium violaceum

This is a straightforward and widely used agar-based assay for detecting AHLs with short to medium-length acyl chains. The C. violaceum CV026 mutant is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous AHLs.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar plates

  • Positive control (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL, or an active PAH-L-HSL analog)

  • Test compounds

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a fresh overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Spread 100 µL of the overnight culture onto LB agar plates to create a bacterial lawn.

  • Allow the plates to dry at room temperature.

  • Spot 5-10 µL of the positive control solution (e.g., 1 mM C6-HSL in DMSO) onto the center of the agar plate.

  • Spot similar volumes of the test compounds and a solvent control at different locations on the plate.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe the plates for the appearance of a purple zone around the spots. A clear purple halo indicates the induction of violacein production and thus, quorum sensing activation. The diameter of the halo can be measured for semi-quantitative analysis.

experimental_workflow_violacein cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Observation prep_culture Overnight culture of C. violaceum CV026 spread_lawn Spread bacterial lawn prep_culture->spread_lawn prep_plates Prepare LB agar plates prep_plates->spread_lawn spot_compounds Spot positive control, test compounds, and solvent control spread_lawn->spot_compounds incubate Incubate at 30°C spot_compounds->incubate observe Observe for violacein production (purple halo) incubate->observe

Violacein Induction Assay Workflow

Protocol 2: Quantitative Luminescence-Based Assay using an E. coli Biosensor

This quantitative assay utilizes a genetically engineered E. coli strain that harbors a plasmid containing a LuxR-type receptor and a promoterless luxCDABE operon fused to a LuxR-dependent promoter. In the presence of the cognate AHL, the LuxR protein is activated and induces the expression of the luciferase genes, leading to light production.

Materials:

  • E. coli biosensor strain (e.g., containing pSB401 for LuxR or pSB1075 for LasR)

  • LB broth supplemented with the appropriate antibiotic

  • 96-well microtiter plates (white, clear-bottom for simultaneous OD readings)

  • Positive control (e.g., N-(3-oxohexanoyl)-L-homoserine lactone for LuxR, N-(3-oxododecanoyl)-L-homoserine lactone for LasR, or a suitable PAH-L-HSL analog)

  • Test compounds

  • Luminometer and spectrophotometer

Procedure:

  • Inoculate the E. coli biosensor strain into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 in fresh LB medium.

  • In a 96-well plate, prepare serial dilutions of the positive control and test compounds. Include a solvent control.

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at 30°C or 37°C (depending on the biosensor) with shaking for a defined period (e.g., 4-6 hours).

  • Measure the luminescence (in Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well.

  • Normalize the luminescence data by dividing the RLU by the OD600 to account for differences in cell growth.

  • Plot the normalized luminescence against the concentration of the compounds to determine EC50 values for agonists or IC50 values for antagonists.

signaling_pathway_luminescence AHL AHL (Positive Control) LuxR LuxR-type Receptor AHL->LuxR Binds and activates lux_promoter lux Promoter LuxR->lux_promoter Binds to luxCDABE luxCDABE genes Luciferase Luciferase luxCDABE->Luciferase Transcription & Translation Light Light Production Luciferase->Light Catalyzes reaction

Luminescence Biosensor Signaling Pathway

Conclusion

This compound and its analogs offer a versatile set of tools for quorum sensing research, acting as both potent agonists and antagonists. When selecting a positive control, it is essential to consider the specific bacterial system and QS receptor under investigation. By carefully choosing the appropriate control and following standardized protocols, researchers can ensure the generation of reliable and reproducible data in their quest to understand and manipulate bacterial communication.

References

Comparative Analysis of Gene Expression Profiles Induced by Different Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression in response to population density. The specificity of the QS response is largely determined by the structure of the AHL molecule, particularly the length and modification of the acyl side chain. Understanding how different AHLs modulate gene expression is crucial for developing novel anti-virulence and anti-biofilm strategies. This guide provides a comparative analysis of the gene expression profiles induced by various AHLs, supported by experimental data and detailed protocols.

Introduction to AHL Diversity and Signaling

Gram-negative bacteria utilize a variety of AHLs to regulate diverse physiological processes, including virulence factor production, biofilm formation, and motility. The core mechanism involves the synthesis of AHLs by a LuxI-family synthase and their recognition by a cognate LuxR-family transcriptional regulator. The binding of a specific AHL to its receptor activates the regulator, leading to the expression or repression of target genes.

Two of the most well-studied AHL-mediated QS systems are the las and rhl systems in the opportunistic human pathogen Pseudomonas aeruginosa. The las system employs N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a long-chain AHL, which interacts with the transcriptional regulator LasR. The rhl system utilizes N-butanoyl-L-homoserine lactone (C4-HSL), a short-chain AHL, which binds to the RhlR regulator. These two systems are hierarchically organized, with the las system generally considered to be at the top of the cascade.

Comparative Gene Expression Profiles

Transcriptomic studies, primarily using RNA-sequencing (RNA-seq) and DNA microarrays, have revealed that different AHLs induce distinct, yet often overlapping, gene expression profiles. The primary determinant of the response is the specificity of the LuxR-type receptor for the AHL.

Long-Chain AHLs (e.g., 3-oxo-C12-HSL): In P. aeruginosa, 3-oxo-C12-HSL, through its interaction with LasR, is a master regulator of a large number of genes, estimated to be several hundred. It primarily controls the expression of genes encoding secreted virulence factors, such as elastase (lasB), alkaline protease (aprA), and exotoxin A (toxA). The las system is also involved in the regulation of the rhl system itself.

Short-Chain AHLs (e.g., C4-HSL): The C4-HSL/RhlR system in P. aeruginosa regulates a different subset of genes, many of which are involved in later stages of infection and biofilm maturation. Key targets include genes for rhamnolipid biosynthesis (rhlAB), which is crucial for biofilm structure and swarming motility, and the lectin LecA (lecA), which is involved in cell adhesion.

The following table summarizes the differential expression of key genes in Pseudomonas aeruginosa in response to a long-chain (3-oxo-C12-HSL) versus a short-chain (C4-HSL) AHL, as synthesized from multiple transcriptomic studies.

GeneFunctionTypical Regulation by 3-oxo-C12-HSL (LasR-dependent)Typical Regulation by C4-HSL (RhlR-dependent)
lasI3-oxo-C12-HSL synthaseStrong Up-regulationIndirectly Up-regulated (via LasR)
lasRTranscriptional regulator for 3-oxo-C12-HSLAuto-inducedMinor Regulation
lasBElastaseStrong Up-regulationMinor Regulation
aprAAlkaline ProteaseStrong Up-regulationMinor Regulation
rhlIC4-HSL synthaseUp-regulationStrong Up-regulation
rhlRTranscriptional regulator for C4-HSLUp-regulationAuto-induced
rhlABRhamnolipid biosynthesisIndirectly Up-regulatedStrong Up-regulation
lecALectin A (adhesion)Indirectly Up-regulatedStrong Up-regulation
hcnABCHydrogen cyanide synthesisIndirectly Up-regulatedStrong Up-regulation

Experimental Protocols

The following provides a generalized methodology for conducting a comparative transcriptomic analysis of bacterial responses to different AHLs.

Bacterial Strain and Culture Conditions
  • Bacterial Strain: A quorum sensing-deficient mutant (e.g., a luxI or lasI/rhlI double mutant) is typically used to avoid interference from endogenously produced AHLs.

  • Growth Medium: A defined minimal medium is often preferred to reduce variability. For P. aeruginosa, a commonly used medium is Luria-Bertani (LB) broth.

  • Culture Conditions: Bacteria are grown with shaking at an appropriate temperature (e.g., 37°C for P. aeruginosa) to a specific growth phase, typically early to mid-logarithmic phase (OD600 of ~0.4-0.6), before the addition of AHLs.

AHL Treatment
  • AHLs: Synthetically produced and purified AHLs of interest (e.g., C4-HSL, 3-oxo-C6-HSL, C8-HSL, 3-oxo-C12-HSL) are dissolved in a suitable solvent (e.g., acetonitrile or DMSO) to create stock solutions.

  • Treatment: The AHL stock solutions are added to the bacterial cultures to achieve the desired final concentrations. A solvent control (culture with the same volume of solvent but no AHL) is essential.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 2-4 hours) to allow for changes in gene expression.

RNA Extraction and Purification
  • RNA Stabilization: Bacterial cultures are treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • Cell Lysis: Cells are harvested by centrifugation and lysed using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • RNA Purification: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.

  • DNase Treatment: The purified RNA is treated with DNase I to remove any contaminating genomic DNA.

  • Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer (to determine the RNA Integrity Number - RIN).

RNA-Sequencing and Data Analysis
  • rRNA Depletion: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed using a rRNA depletion kit.

  • Library Preparation: The rRNA-depleted RNA is used to construct a cDNA library for sequencing.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Mapping: Reads are mapped to the reference genome of the bacterium.

    • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels, and statistical analysis is performed to identify genes that are significantly up- or down-regulated in the AHL-treated samples compared to the solvent control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and the experimental workflow described above.

AHL_Signaling_Pathway cluster_las Las System (Long-chain AHL) cluster_rhl Rhl System (Short-chain AHL) LasI LasI AHL_long 3-oxo-C12-HSL LasI->AHL_long synthesizes LasR LasR LasR->LasI autoinduces Virulence_las Virulence Genes (e.g., lasB, aprA) LasR->Virulence_las upregulates RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates AHL_long->LasR binds & activates AHL_short C4-HSL RhlI->AHL_short synthesizes RhlR->RhlI autoinduces Virulence_rhl Virulence & Biofilm Genes (e.g., rhlAB, lecA) RhlR->Virulence_rhl upregulates AHL_short->RhlR binds & activates

Caption: Hierarchical quorum sensing pathways in Pseudomonas aeruginosa.

Experimental_Workflow cluster_culture Bacterial Culture & Treatment cluster_rna RNA Processing cluster_seq Sequencing & Analysis Start Start with QS-deficient bacterial strain Grow Grow to mid-log phase Start->Grow Treat Treat with different AHLs (and solvent control) Grow->Treat Incubate Incubate for defined period Treat->Incubate Harvest Harvest cells & stabilize RNA Incubate->Harvest Extract Extract total RNA Harvest->Extract Purify DNase treat & purify RNA Extract->Purify QC1 RNA Quality Control (RIN) Purify->QC1 Deplete rRNA Depletion QC1->Deplete Library cDNA Library Preparation Deplete->Library Sequence High-throughput Sequencing Library->Sequence Analysis Data Analysis: Mapping & Differential Expression Sequence->Analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

Specificity of N-phenylacetyl-L-Homoserine Lactone in Quorum Sensing Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of N-phenylacetyl-L-Homoserine lactone (PAH-HSL) as a modulator of bacterial quorum sensing (QS). Its performance is compared with other acyl-homoserine lactone (AHL) signaling molecules, supported by experimental data, detailed protocols, and pathway visualizations to aid in the research and development of novel anti-infective therapies.

Introduction to Quorum Sensing and this compound

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. These signaling molecules bind to LuxR-type transcriptional regulators, leading to the expression of genes that control a variety of processes, including virulence factor production and biofilm formation.

This compound is a synthetic AHL analog that has garnered interest for its ability to modulate quorum sensing. Unlike native AHLs, which typically have aliphatic acyl chains, PAH-HSL possesses an aromatic phenylacetyl group. This structural difference confers unique modulatory properties, allowing it to act as both an inhibitor (antagonist) and an activator (agonist) of different LuxR-type receptors.

Comparative Performance of this compound

The activity of PAH-HSL and its derivatives has been most extensively studied in the bioluminescent marine bacterium Vibrio fischeri. In this organism, PAH-HSL and its analogs have demonstrated both potent antagonistic and superagonistic activities, highlighting the significant impact of structural modifications on the phenyl ring.[1][2]

Performance in Vibrio fischeri

In Vibrio fischeri, the native QS signal is N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL), which binds to the LuxR receptor. Studies have shown that unsubstituted PAH-HSL acts as a potent antagonist of LuxR. However, simple substitutions on the phenyl ring can dramatically alter its function. For instance, the addition of a nitro group at the 3-position transforms the molecule into a "superagonist," an activator more potent than the native ligand.[1][2]

CompoundActivityIC50 / EC50 (µM)Reference
This compound Antagonist~1.5 (IC50)[1]
4-Bromo-PAH-HSLAntagonist0.9 (IC50)[1]
4-Iodo-PAH-HSLAntagonist0.7 (IC50)[1]
3-Nitro-PAH-HSL Superagonist 0.05 (EC50) [1][2]
3-Bromo-PAH-HSLAgonist0.8 (EC50)[1]
3-Chloro-PAH-HSLAgonist1.0 (EC50)[1]
N-(3-oxohexanoyl)-L-homoserine lactone (Native)Agonist0.5 (EC50)[1]
Performance in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a clinically significant opportunistic pathogen that utilizes a complex QS network involving two primary AHL-based systems: LasI/R and RhlI/R. The Las system uses N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), while the Rhl system uses N-butanoyl-L-homoserine lactone (C4-HSL).

Direct quantitative data for the unsubstituted PAH-HSL in P. aeruginosa is limited in the reviewed literature. However, studies on closely related analogs, such as N-(4-bromophenylacetyl)-L-homoserine lactone, have demonstrated inhibitory activity against biofilm formation in this pathogen. This suggests that the PAH-HSL scaffold can interact with the LasR and/or RhlR receptors. Comprehensive comparative analyses of various synthetic AHLs have shown that aromatic substitutions can lead to potent antagonism of the LasR receptor.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PAH-HSL and other AHLs, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess their activity.

Pseudomonas aeruginosa Las/Rhl Quorum Sensing Pathway

The Las and Rhl systems in P. aeruginosa are hierarchically organized, with the Las system generally considered to be at the top of the cascade.

Pseudomonas_Quorum_Sensing cluster_Las Las System cluster_Rhl Rhl System cluster_Virulence Virulence Gene Expression LasI LasI 3O-C12-HSL 3O-C12-HSL LasI->3O-C12-HSL Synthesizes LasR LasR 3O-C12-HSL->LasR Binds to LasR_AHL LasR-3O-C12-HSL Complex LasR_AHL->LasI Activates transcription of lasI RhlI RhlI LasR_AHL->RhlI Activates transcription of rhlI RhlR RhlR LasR_AHL->RhlR Activates transcription of rhlR Virulence_Las Elastase, Protease, Biofilm Formation LasR_AHL->Virulence_Las Regulates C4-HSL C4-HSL RhlI->C4-HSL Synthesizes C4-HSL->RhlR Binds to RhlR_AHL RhlR-C4-HSL Complex RhlR_AHL->RhlI Activates transcription of rhlI Virulence_Rhl Pyocyanin, Rhamnolipids, Biofilm Formation RhlR_AHL->Virulence_Rhl Regulates AHL_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation_measurement Incubation & Measurement cluster_analysis Data Analysis Start Prepare overnight culture of reporter strain Dilute Dilute culture and grow to mid-log phase Start->Dilute Agonist_Assay Add test compound (e.g., PAH-HSL) to assess agonistic activity Dilute->Agonist_Assay Split Culture Antagonist_Assay Add native AHL + test compound to assess antagonistic activity Dilute->Antagonist_Assay Control Add native AHL only (Positive Control) Add solvent only (Negative Control) Dilute->Control Incubate Incubate cultures Agonist_Assay->Incubate Antagonist_Assay->Incubate Control->Incubate Measure Measure reporter signal (e.g., luminescence, β-galactosidase activity) and optical density (OD600) Incubate->Measure Normalize Normalize reporter signal to OD600 Measure->Normalize Compare Compare activity of test compound to controls Normalize->Compare Calculate Calculate IC50 (for antagonists) or EC50 (for agonists) Compare->Calculate

References

Confirming the antagonistic or agonistic activity of N-phenylacetyl-L-Homoserine lactone analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of quorum sensing modulators is paramount. This guide provides an objective comparison of N-phenylacetyl-L-Homoserine lactone (PAHLS) analogs, detailing their antagonistic and agonistic activities with supporting experimental data. We delve into the methodologies behind these findings and visualize the complex signaling pathways and experimental workflows involved.

N-acyl-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. The ability to modulate this system with synthetic analogs opens avenues for novel therapeutic strategies against bacterial infections. N-phenylacetyl-L-Homoserine lactones (PAHLS) have emerged as a versatile class of compounds capable of either inhibiting (antagonism) or enhancing (agonism) quorum sensing-mediated processes.

This guide focuses on the activity of PAHLS analogs in the model organism Vibrio fischeri, where the LuxI/LuxR system governs bioluminescence. Simple structural modifications to these analogs can dramatically alter their activity, highlighting the delicate structure-activity relationship in quorum sensing modulation.[1][2]

Comparative Analysis of PAHLS Analog Activity

The following table summarizes the antagonistic and agonistic activities of a library of PAHLS analogs, as determined by their effect on bioluminescence in a Vibrio fischeri reporter strain.

Compound IDSubstituent on Phenyl RingAntagonistic Activity (% Inhibition)Agonistic Activity (% Activation)
11a 4-Bromo75<10
11b 3-Bromo6550
11c 2-Bromo55<10
11d 4-Nitro40<10
11e 2-Nitro<10<10
11f 4-Chloro70<10
11g 2-Chloro50<10
11h 3-Chloro6045
11i 3,4-Dichloro75<10
11j 4-Iodo85<10
11k 2-Iodo60<10
11l 3-Iodo7530
11m 4-Hydroxy<10<10
11n 3-Nitro<10115
11o 3-Hydroxy<10<10
11p 3-Methoxy<10<10
11q 4-Phenyl80<10
11r 3-Trifluoromethyl60<10
11s 4-Trifluoromethyl80<10
11t 2-Trifluoromethyl40<10
11u 4-tert-Butyl65<10
11v 4-Cyano20<10
11w 4-Fluoro50<10
11x Unsubstituted<10<10

Data sourced from a study on N-phenylacetyl-l-homoserine lactones in Vibrio fischeri.[1]

Key Observations:

  • Antagonistic Activity: Halogen substituents at the 4-position of the phenyl ring generally enhance antagonistic activity, with the 4-iodo analog (11j) showing the highest inhibition.[1] Sterically large and lipophilic groups at the 4-position also contribute to strong antagonism.[1]

  • Agonistic Activity: In contrast, for halogenated and nitrated analogs, the strongest agonistic activity was observed with substitution at the 3-position.[1]

  • Superagonist Discovery: Notably, N-(3-nitro-phenylacetyl)-L-homoserine lactone (11n) was identified as a potent "superagonist," exhibiting significantly higher activity than the native autoinducer.[1][2]

Experimental Protocols

The following section details the methodologies employed to determine the antagonistic and agonistic activities of the PAHLS analogs.

Bacterial Strains and Growth Conditions:
  • Reporter Strain: A Vibrio fischeri strain with a deletion of the luxI gene (ΔluxI) is used. This strain cannot produce its native N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) autoinducer but retains a functional LuxR protein and the lux operon, which produces bioluminescence.

  • Culture Medium: The bacteria are typically grown in a suitable broth medium (e.g., Luria-Bertani broth supplemented with NaCl) at an appropriate temperature (e.g., 30°C).

Antagonism Assay:
  • Preparation: The ΔluxI reporter strain is grown to a specific optical density (OD600).

  • Assay Setup: In a 96-well microtiter plate, the bacterial culture is aliquoted.

  • Compound Addition: The native autoinducer, OHHL, is added to each well at a concentration that elicits a half-maximal response (EC50). The PAHLS analogs are then added at a screening concentration (e.g., 200 µM).

  • Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for induction of the lux operon.

  • Measurement: Bioluminescence is measured using a luminometer. The percentage of inhibition is calculated relative to control wells containing only OHHL.

Agonism Assay:
  • Preparation: Similar to the antagonism assay, the ΔluxI reporter strain is grown to a specific OD600.

  • Assay Setup: The bacterial culture is aliquoted into a 96-well microtiter plate.

  • Compound Addition: The PAHLS analogs are added to the wells at a screening concentration (e.g., 200 µM) in the absence of the native autoinducer.

  • Incubation: The plate is incubated for a defined period.

  • Measurement: Bioluminescence is measured, and the activity is typically expressed as a percentage of the maximum luminescence induced by the native autoinducer.

Dose-Response Assays:

For promising candidates identified in the primary screens, dose-response assays are performed to determine their potency (e.g., IC50 for antagonists or EC50 for agonists). These assays follow the same general protocol, but a range of concentrations of the analog is tested.

Visualizing the Mechanisms

To better understand the context of these experiments, the following diagrams illustrate the underlying signaling pathway and the experimental workflow.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell AHL AHL Analog (PAHLS) LuxR LuxR (Inactive) AHL->LuxR Binds AHL->LuxR LuxR_Active LuxR-AHL Complex (Active) lux_operon lux Operon LuxR_Active->lux_operon Activates Transcription Bioluminescence Bioluminescence lux_operon->Bioluminescence Expression

Caption: Quorum sensing signaling pathway in Vibrio fischeri.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of PAHLS Analogs antagonism_screen Antagonism Screen (with native AHL) synthesis->antagonism_screen agonism_screen Agonism Screen (without native AHL) synthesis->agonism_screen data_analysis Measure Luminescence & Calculate % Activity antagonism_screen->data_analysis agonism_screen->data_analysis dose_response Dose-Response Assays (IC50 / EC50 Determination) data_analysis->dose_response

Caption: Experimental workflow for screening PAHLS analogs.

References

Benchmarking N-phenylacetyl-L-Homoserine lactone against known quorum sensing activators and inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quorum Sensing Modulation

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that bacteria employ to monitor their population density and collectively regulate gene expression. This intricate network relies on the production, release, and detection of small signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers that orchestrate a variety of collective behaviors, including virulence factor production, biofilm formation, and antibiotic resistance. The central role of QS in bacterial pathogenicity has made it an attractive target for the development of novel anti-virulence therapies. Disrupting these communication pathways offers a promising strategy to control bacterial infections without exerting the selective pressure that leads to antibiotic resistance.

N-phenylacetyl-L-Homoserine lactone (pAHL) has emerged as a noteworthy modulator of QS, demonstrating a remarkable ability to both activate and inhibit QS systems in various bacterial species. This dual activity makes it a valuable tool for studying the intricacies of bacterial communication and a promising scaffold for the design of new therapeutic agents. This guide provides an objective comparison of pAHL's performance against known QS activators and inhibitors, supported by experimental data and detailed protocols.

This compound (pAHL) in Quorum Sensing

This compound is a unique AHL analog that has been shown to exhibit both agonistic and antagonistic properties towards LuxR-type QS receptors.[1][2] Unlike many native AHLs that have aliphatic side chains, pAHL possesses an aromatic phenylacetyl group. This structural distinction is key to its versatile modulatory capabilities. For instance, in the marine symbiont Vibrio fischeri, derivatives of pAHL have been identified as potent superagonists of the LuxR receptor, inducing a stronger response than the native autoinducer.[1][3] Conversely, in pathogenic bacteria like Pseudomonas aeruginosa and Agrobacterium tumefaciens, pAHL and its analogs can act as antagonists, competitively inhibiting the binding of native AHLs to their cognate receptors, such as LasR and TraR, respectively.[2] This multifaceted nature of pAHL makes it a compelling subject for comparative analysis against established QS modulators.

Data Presentation: pAHL vs. Benchmark Quorum Sensing Modulators

Table 1: Quorum Sensing Activators (Agonists)

CompoundTarget ReceptorBacterial ModelActivityEC50 (Concentration for 50% Activation)
N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) LasRP. aeruginosa / E. coli reporterNative Agonist~9 nM - 139 nM[4][5][6]
N-butanoyl-L-homoserine lactone (C4-HSL) RhlRP. aeruginosa / E. coli reporterNative Agonist~5-10 µM[7]
N-(3-nitro-phenylacetyl)-L-homoserine lactone LuxRVibrio fischeriSuperagonist~0.3 µM[3]

Table 2: Quorum Sensing Inhibitors (Antagonists)

CompoundTarget ReceptorBacterial ModelActivityIC50 (Concentration for 50% Inhibition)
N-(4-bromophenylacetyl)-L-homoserine lactone (4-Br-PHL) LasRP. aeruginosaSynthetic Antagonist~116 µM[4]
Dichloro-substituted phenylacetyl analog RhlRE. coli reporterSynthetic Antagonist~3.4 µM[8]
para-iodo substituted phenoxyacetyl compound RhlRE. coli reporterSynthetic Antagonist~23.9 µM in P. aeruginosa reporter[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of QS modulators are provided below.

Bioluminescence/Fluorescence Reporter Gene Assay

This assay is used to quantify the agonistic or antagonistic activity of a compound on a specific LuxR-type receptor. It utilizes a bacterial reporter strain (e.g., E. coli or a synthase-deficient mutant of the target bacterium) that harbors a plasmid containing the target receptor gene (luxR homolog) and a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence) under the control of a QS-inducible promoter.

Protocol:

  • Prepare Bacterial Culture: Inoculate a single colony of the reporter strain into a suitable liquid medium (e.g., LB broth) with appropriate antibiotics and grow overnight at the optimal temperature with shaking.

  • Subculture: Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium and incubate until it reaches the early exponential phase (OD600 ~0.3-0.4).

  • Prepare Assay Plate: In a 96-well microtiter plate, add the test compounds at various concentrations.

    • For Agonist Assay: Add the test compound alone. Include a positive control (the native AHL) and a negative control (vehicle, e.g., DMSO).

    • For Antagonist Assay: Add a fixed concentration of the native AHL (typically at its EC50) to all wells, followed by the test compound at varying concentrations. Include a positive control (native AHL alone) and a negative control (vehicle).

  • Inoculate Plate: Add the prepared bacterial culture to each well.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the luminescence or fluorescence using a plate reader. Also, measure the optical density (OD600) to normalize for cell growth.

  • Data Analysis: Calculate the relative light units (RLU) or relative fluorescence units (RFU) by dividing the raw signal by the OD600. For agonist assays, plot RLU/RFU against the compound concentration to determine the EC50. For antagonist assays, plot the percentage of inhibition against the compound concentration to determine the IC50.

Virulence Factor Inhibition Assays for P. aeruginosa

a) Pyocyanin Inhibition Assay

Pyocyanin is a blue-green, redox-active pigment and a key virulence factor of P. aeruginosa. Its production is regulated by the Rhl and PQS quorum sensing systems.

Protocol:

  • Culture Preparation: Grow P. aeruginosa (e.g., PAO1 or PA14 strain) overnight in a suitable medium like LB broth.

  • Treatment: Inoculate fresh medium with the overnight culture to a starting OD600 of ~0.05. Add the test compounds at desired concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform at a 3:5 (chloroform:supernatant) ratio. Vortex to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Re-extraction: Separate the chloroform layer and add 0.2 M HCl at a 1:2 (HCl:chloroform) ratio. Vortex vigorously. The pyocyanin will move to the acidic aqueous layer, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.

  • Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the A520 by 17.072. The percentage of inhibition is determined by comparing the pyocyanin concentration in treated samples to the untreated control.

b) Elastase Inhibition Assay

Elastase is a protease that degrades elastin and other host proteins, contributing to tissue damage during infection. Its production is primarily under the control of the Las QS system.

Protocol:

  • Culture Supernatant Preparation: Grow P. aeruginosa with and without the test compounds as described for the pyocyanin assay. After incubation, centrifuge the cultures and collect the cell-free supernatant which contains the secreted elastase.

  • Substrate Preparation: Prepare a solution of Elastin-Congo Red in a suitable buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

  • Enzymatic Reaction: Add a volume of the culture supernatant to the Elastin-Congo Red solution.

  • Incubation: Incubate the mixture at 37°C for several hours (e.g., 4-6 hours) with shaking.

  • Stop Reaction: Stop the reaction by adding a precipitating agent like sodium phosphate buffer.

  • Quantification: Centrifuge the tubes to pellet the undigested substrate. The supernatant will contain the soluble Congo Red dye released by elastase activity. Measure the absorbance of the supernatant at 495 nm.

  • Data Analysis: Calculate the percentage of elastase inhibition by comparing the absorbance of treated samples to the untreated control.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms on a solid surface.

Protocol:

  • Culture Preparation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa).

  • Inoculation and Treatment: Dilute the overnight culture 1:100 in fresh medium. In a 96-well flat-bottom microtiter plate, add the diluted culture along with the test compounds at various concentrations. Include a negative control (vehicle) and a positive control (a known biofilm inhibitor).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

  • Washing: Carefully discard the planktonic (free-floating) cells from the wells. Gently wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the adherent biofilm.

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell LuxI LuxI AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR AHL_in->LuxR AHL_out AHL AHL_in->AHL_out Diffusion (Low Cell Density) Complex AHL-LuxR Complex LuxR->Complex DNA Target Genes Complex->DNA Binds & Activates DNA->LuxI Positive Feedback Virulence Virulence Factors, Biofilm Formation DNA->Virulence Expression AHL_out->AHL_in Diffusion (High Cell Density)

P_aeruginosa_QS LasI LasI OdDHL 3O-C12-HSL LasI->OdDHL synthesizes LasR LasR OdDHL->LasR activates LasR_OdDHL LasR-3O-C12-HSL LasR->LasR_OdDHL RhlI RhlI LasR_OdDHL->RhlI activates transcription RhlR RhlR LasR_OdDHL->RhlR activates transcription Virulence1 Elastase, Exotoxin A, Biofilm Formation LasR_OdDHL->Virulence1 regulates C4HSL C4-HSL RhlI->C4HSL synthesizes C4HSL->RhlR activates RhlR_C4HSL RhlR-C4-HSL RhlR->RhlR_C4HSL Virulence2 Pyocyanin, Rhamnolipids, Biofilm Formation RhlR_C4HSL->Virulence2 regulates

pAHL_Biosynthesis Phenylacetate Phenylacetate Ligase Phenylacetate- CoA ligase Phenylacetate->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase Phenylacetyl_CoA Phenylacetyl-CoA Synthase LuxI-type Synthase Phenylacetyl_CoA->Synthase SAM S-adenosyl methionine SAM->Synthase pAHL N-phenylacetyl-L- Homoserine lactone Ligase->Phenylacetyl_CoA Synthase->pAHL

QS_Inhibitor_Screening Start Prepare Reporter Strain Culture Prep_Plate Prepare 96-well plate with test compounds Start->Prep_Plate Add_AHL Add native AHL to all wells Prep_Plate->Add_AHL Add_Culture Inoculate with reporter strain Add_AHL->Add_Culture Incubate Incubate at optimal temperature Add_Culture->Incubate Measure Measure Signal (Luminescence/Fluorescence) and Cell Density (OD600) Incubate->Measure Analyze Calculate % Inhibition and determine IC50 Measure->Analyze

References

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